Technical Documentation Center

(5-Methoxy-1,3-oxathiolan-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Methoxy-1,3-oxathiolan-2-yl)methanol
  • CAS: 146922-46-5

Core Science & Biosynthesis

Foundational

Stereochemical Architecture and Synthesis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol Isomers: A Technical Guide

Executive Summary The molecule (5-Methoxy-1,3-oxathiolan-2-yl)methanol serves as a critical chiral intermediate in the synthesis of antiretroviral nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine (FT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (5-Methoxy-1,3-oxathiolan-2-yl)methanol serves as a critical chiral intermediate in the synthesis of antiretroviral nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine (FTC). The pharmacological efficacy of these active pharmaceutical ingredients (APIs) is entirely dependent on their absolute stereochemistry. This whitepaper provides an in-depth analysis of the stereochemical topology of the 1,3-oxathiolane core, the causality behind stereoselective synthesis via Dynamic Kinetic Resolution (DKR), and the mechanistic principles governing the Vorbrüggen glycosylation.

Stereochemical Topology of the 1,3-Oxathiolane Core

The structural framework of [1] contains two distinct chiral centers:

  • C2 Position: Bears the hydroxymethyl group (-CH₂OH).

  • C5 Position: Bears the methoxy leaving group (-OCH₃).

Because there are two stereocenters, the molecule exists as four distinct stereoisomers, forming two pairs of enantiomers:

  • Cis Isomers: (2R, 5S) and (2S, 5R) — The C2-hydroxymethyl and C5-methoxy groups are oriented on the same face of the oxathiolane ring.

  • Trans Isomers: (2R, 5R) and (2S, 5S) — The substituents are oriented on opposite faces.

Thermodynamic Causality: The cis configuration is often thermodynamically favored in non-polar solvents due to the anomeric effect at C5 and the minimization of 1,3-diaxial steric clashes. However, to produce Lamivudine, the synthesis must strictly isolate the (2R, 5S) precursor. Failure to control this absolute configuration results in inactive or toxic enantiomers.

Mechanisms of Stereoselective Synthesis

Achieving high enantiomeric excess (ee) requires bypassing the 50% yield limitation of traditional kinetic resolution. Modern synthetic routes employ Enzymatic Dynamic Kinetic Resolution (DKR) to achieve near-quantitative yields of the desired isomer.

As detailed in recent literature on [2], the causality of DKR relies on the reversible formation of a hemithioacetal intermediate. While the enzyme (e.g., Candida antarctica lipase B, CAL B) highly selectively catalyzes the cyclization and acylation of the (2R, 5S) trajectory, the unreacted (2S, 5R) isomer continuously epimerizes back into the open-chain aldehyde/thiol form. This effectively funnels the entire racemic mixture into the single desired (2R, 5S) enantiomer.

DKR_Pathway Start Achiral Precursors (Sulfanylacetate + Aldehyde) Hemiacetal Hemithioacetal Intermediate (Reversible Equilibration) Start->Hemiacetal Addition CALB CAL B Enzyme Catalysis Hemiacetal->CALB DKR Isomer2RS (2R, 5S)-Isomer (Desired Precursor) CALB->Isomer2RS High ee Selection Isomer2SR (2S, 5R)-Isomer (Undesired) CALB->Isomer2SR Steric Block Isomer2SR->Hemiacetal Epimerization

Fig 1. Enzymatic Dynamic Kinetic Resolution (DKR) pathway for 1,3-oxathiolane stereoisomers.

The Vorbrüggen Glycosylation Dynamics

Once the (2R, 5S)-intermediate is isolated and its C2-hydroxyl is protected (typically as a benzoate or butyrate), it must be coupled with a nucleobase. Comprehensive reviews of [3] highlight the Vorbrüggen glycosylation as the standard method.

Mechanistic Causality:

  • Activation: A Lewis acid coordinates with the C5 methoxy oxygen, weakening the C-O bond and triggering the departure of the methoxy group.

  • Intermediate Stabilization: This forms a planar oxonium-sulfonium resonance-stabilized intermediate. The adjacent sulfur atom provides neighboring group participation, stabilizing the positive charge.

  • Stereofacial Selectivity: The bulky protecting group at C2 physically shields the alpha face of the ring. Consequently, the incoming silylated cytosine is forced to attack from the less hindered beta face, ensuring the formation of the cis-nucleoside.

Vorbruggen Substrate Protected (5-Methoxy- 1,3-oxathiolan-2-yl)methanol LewisAcid Lewis Acid Activation (e.g., ZrCl4 / SnCl4) Substrate->LewisAcid Oxonium Oxonium-Sulfonium Intermediate LewisAcid->Oxonium -OMe Departure Nucleobase Silylated Cytosine Attack Oxonium->Nucleobase Stereofacial Control Product β-Nucleoside Analogue (Lamivudine Precursor) Nucleobase->Product N-Glycosylation

Fig 2. Vorbrüggen glycosylation mechanism highlighting stereofacial control via Lewis acid.

Experimental Protocols: Self-Validating Workflows

Protocol A: Enzymatic DKR for (2R, 5S)-Enriched Intermediate

Objective: Synthesize and isolate the (2R, 5S) enantiomer from a racemic hemithioacetal mixture.

  • Preparation: Dissolve the racemic hemithioacetal precursor (10.0 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Catalysis: Add 500 mg of immobilized CAL B enzyme and an acyl donor (vinyl acetate, 30.0 mmol).

  • Incubation: Shake the mixture orbitally at 150 rpm at 25°C.

  • Self-Validation Check: Monitor via chiral HPLC. The system validates the DKR mechanism if the conversion exceeds 50% (the theoretical limit of standard kinetic resolution) while maintaining an ee > 95%. A 90%+ yield mathematically proves successful in-situ epimerization of the undesired isomer.

  • Isolation: Filter off the immobilized enzyme (which can be washed and reused), concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

Protocol B: ZrCl₄-Mediated Stereoselective N-Glycosylation

Objective: Couple the protected (2R, 5S)-oxathiolane with cytosine. Recent advancements utilizing [4] have demonstrated superior environmental and yield profiles compared to traditional SnCl₄.

  • Silylation: Reflux cytosine (12.0 mmol) in hexamethyldisilazane (HMDS) with catalytic ammonium sulfate until a clear solution is obtained. Evaporate excess HMDS under vacuum.

  • Activation: Dissolve the protected (5-Methoxy-1,3-oxathiolan-2-yl)methanol (10.0 mmol) and the silylated cytosine in anhydrous dichloromethane (DCM) (40 mL).

  • Coupling: Cool the mixture to 0°C and add ZrCl₄ (5.0 mmol, 0.5 equiv). Stir and allow to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: Quench with saturated aqueous NaHCO₃. Extract and analyze the crude mixture via ¹H NMR. The reaction is validated by the chemical shift and coupling constant of the anomeric H5 proton, which distinctively confirms the β:α diastereomeric ratio.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and crystallize the pure β-anomer from methanol.

Quantitative Data: Stereochemical Yields

The following table summarizes the comparative efficiency of various synthetic methodologies in controlling the stereochemistry of the 1,3-oxathiolane core and the subsequent glycosylation.

Synthesis PhaseMethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (β:α)
Intermediate Synthesis Enzymatic DKRCAL B + Vinyl Acetate88 - 92> 98N/A
Intermediate Synthesis Chemical ResolutionL-Menthol Auxiliary65 - 70> 95N/A
N-Glycosylation Standard Lewis AcidSnCl₄75 - 80Stereoretentive10:1
N-Glycosylation Mild Lewis AcidZrCl₄82 - 88Stereoretentive> 15:1

References

  • Title: (5-Methoxy-1,3-oxathiolan-2-yl)methanol - CID 21262707 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: Beilstein Journal of Organic Chemistry (PubMed Central / NIH) URL: [Link]

  • Title: Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4 -Mediated N-Glycosylation Source: ResearchGate URL: [Link]

Exploratory

In Vitro Toxicity Profiling of (5-Methoxy-1,3-oxathiolan-2-yl)methanol: A Technical Whitepaper

Executive Summary (5-Methoxy-1,3-oxathiolan-2-yl)methanol (CAS: 528567-32-0) is a critical synthetic intermediate in the manufacturing of oxathiolane-based nucleoside reverse transcriptase inhibitors (NRTIs), such as Lam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methoxy-1,3-oxathiolan-2-yl)methanol (CAS: 528567-32-0) is a critical synthetic intermediate in the manufacturing of oxathiolane-based nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine (FTC) . While the clinical safety profiles of the final active pharmaceutical ingredients (APIs) are well-documented, the intermediate itself requires rigorous in vitro toxicological characterization. This is essential for establishing occupational exposure limits (OELs) during manufacturing and qualifying it as a potential process impurity under ICH M7 guidelines . This whitepaper details a comprehensive, self-validating framework for evaluating the cytotoxicity, genotoxicity, and mitochondrial toxicity of this compound.

Mechanistic Rationale & Toxicological Causality

As a Senior Application Scientist, I approach the toxicity profiling of oxathiolane intermediates not as a checklist, but as a mechanistic investigation. The structural homology between (5-Methoxy-1,3-oxathiolan-2-yl)methanol and endogenous nucleosides dictates our testing strategy:

  • Genotoxicity: The presence of the oxathiolane ring and methoxy leaving groups presents a theoretical risk of DNA reactivity. Regulatory compliance mandates assessing this to limit potential carcinogenic risk .

  • Mitochondrial Toxicity: The hallmark of NRTI-related compounds is their potential to act as alternative substrates for human DNA Polymerase γ (Pol γ). Inhibition of Pol γ leads to mitochondrial DNA (mtDNA) depletion, electron transport chain (ETC) dysfunction, and subsequent cellular toxicity . Even as an unphosphorylated intermediate, we must empirically rule out off-target mitochondrial interference.

  • Cytotoxicity: General cellular health must be established in metabolically competent cells (HepG2) and target-lineage cells (PBMCs) to differentiate specific mechanisms (like mtDNA depletion) from acute basal cytotoxicity.

Toxicological Assessment Workflow

The following diagram illustrates the logical progression of our in vitro evaluation.

ToxicityWorkflow Start Compound: (5-Methoxy-1,3-oxathiolan-2-yl)methanol InSilico Tier 1: In Silico Profiling (ICH M7 QSAR) Start->InSilico GenoTox Tier 2: Genotoxicity (Ames & Micronucleus) InSilico->GenoTox Structural Alerts CytoTox Tier 3: Cytotoxicity (HepG2 & PBMC ATP Assay) GenoTox->CytoTox Mutagenic Potential MitoTox Tier 4: Mitochondrial Toxicity (mtDNA Depletion qPCR) CytoTox->MitoTox IC50 Determination Decision Safety & Control Strategy MitoTox->Decision Off-Target Profiling

Tiered in vitro toxicity profiling workflow for oxathiolane intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol described below is designed as a self-validating system, incorporating specific internal controls to confirm assay functionality before data interpretation.

Protocol 1: Genotoxicity Assessment (Ames Test - OECD 471)

Causality: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect both frameshift and base-pair substitution mutations. The inclusion of S9 fraction (rat liver extract) is critical to determine if hepatic metabolism converts the inert intermediate into a reactive mutagen.

Step-by-Step Methodology:

  • Preparation: Dissolve (5-Methoxy-1,3-oxathiolan-2-yl)methanol in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Incubation: Combine 0.1 mL of bacterial suspension, 0.1 mL of test article, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) in top agar.

  • Plating: Overlay the mixture onto minimal glucose agar plates.

  • Validation (Controls):

    • Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

    • Positive Controls: 2-Aminoanthracene (+S9, validates metabolic activation), Sodium azide (-S9, validates base-pair sensitivity).

  • Analysis: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle).

Protocol 2: High-Content Cytotoxicity Screening

Causality: We assess acute cytotoxicity using an ATP-luminescence assay (e.g., CellTiter-Glo). ATP is a direct proxy for metabolic viability. We use HepG2 cells due to their basal expression of drug-metabolizing enzymes, and PBMCs to represent the systemic immunological compartment.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells (10,000 cells/well) and isolated human PBMCs (50,000 cells/well) in 96-well opaque plates. Incubate overnight.

  • Treatment: Expose cells to the compound at concentrations ranging from 0.1 µM to 100 µM for 72 hours.

  • Validation (Controls):

    • Negative Control: 0.1% DMSO.

    • Positive Control: 10 µM Puromycin (ensures assay dynamic range).

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the IC50 using non-linear regression analysis.

Protocol 3: Mitochondrial Toxicity (mtDNA Depletion Assay)

Causality: To isolate mitochondrial toxicity from general cytotoxicity, we quantify the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) using multiplex qPCR. A selective drop in mtDNA indicates Pol γ inhibition .

Step-by-Step Methodology:

  • Exposure: Culture HepG2 cells with the compound (at non-cytotoxic concentrations, e.g., IC10) for 14 days. Prolonged exposure is necessary because mtDNA depletion is a cumulative, phenotypic lag process.

  • Extraction: Isolate total genomic DNA using a spin-column method.

  • qPCR Setup: Multiplex qPCR targeting the mitochondrial ND2 gene and the nuclear RNase P gene.

  • Validation (Controls):

    • Positive Control: 10 µM Zalcitabine (ddC), a known potent Pol γ inhibitor.

    • Negative Control: Vehicle (0.1% DMSO).

  • Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method. A reduction of >20% compared to the vehicle control indicates mitochondrial toxicity.

Mechanism of Oxathiolane-Induced Mitochondrial Toxicity

The following diagram maps the theoretical pathway by which nucleoside analogues and their reactive intermediates disrupt cellular respiration.

MitoToxMechanism Exposure Oxathiolane Exposure Kinase Intracellular Kinase Phosphorylation Exposure->Kinase PolGamma Inhibition of DNA Polymerase γ Kinase->PolGamma Active Triphosphate Form mtDNA mtDNA Replication Arrest & Depletion PolGamma->mtDNA ETC Electron Transport Chain Dysfunction mtDNA->ETC Loss of ETC Subunits Toxicity Cellular Toxicity (Lactic Acidosis / Apoptosis) ETC->Toxicity ATP Drop, ROS Increase

Mechanistic pathway of oxathiolane-induced mitochondrial toxicity and ETC dysfunction.

Quantitative Data Interpretation & Thresholds

To standardize the evaluation of (5-Methoxy-1,3-oxathiolan-2-yl)methanol, the following table summarizes the quantitative acceptance criteria required to classify the intermediate as "low risk" for downstream processing and handling.

Toxicity AssayTarget MetricThreshold for "Low Risk"Self-Validation Positive Control
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicle2-Aminoanthracene (+S9)
HepG2 Cytotoxicity IC50 (ATP Luminescence)> 100 µMPuromycin (IC50 < 1 µM)
PBMC Cytotoxicity IC50 (ATP Luminescence)> 50 µMPuromycin (IC50 < 1 µM)
Mitochondrial Toxicity mtDNA/nDNA Ratio> 80% of vehicle controlZalcitabine (ddC) (< 40% ratio)

Conclusion

The toxicity profiling of (5-Methoxy-1,3-oxathiolan-2-yl)methanol requires a targeted approach that addresses both standard regulatory requirements (ICH M7) and class-specific liabilities (Pol γ inhibition). By implementing the self-validating protocols outlined in this guide, drug development professionals can generate robust, reproducible data to ensure the safety of API manufacturing processes and mitigate downstream clinical risks.

References

  • Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective | Nature Reviews Drug Discovery / PubMed |[Link]

  • Mitochondrial Toxicity Studied with the PBMC of Children from the Chinese National Pediatric Highly Active Antiretroviral Therapy Cohort | PLOS One / NIH |[Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk | U.S. Food and Drug Administration (FDA) |[Link]

Foundational

Solvent-Mediated Phase Behavior and Solubility Profiling of (5-Methoxy-1,3-oxathiolan-2-yl)methanol in API Synthesis

Physicochemical Profiling & Causality of Solvation (5-Methoxy-1,3-oxathiolan-2-yl)methanol (CAS: 528567-32-0) is a critical chiral intermediate utilized in the stereoselective synthesis of oxathiolane-based nucleoside re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality of Solvation

(5-Methoxy-1,3-oxathiolan-2-yl)methanol (CAS: 528567-32-0) is a critical chiral intermediate utilized in the stereoselective synthesis of oxathiolane-based nucleoside reverse transcriptase inhibitors (NRTIs), most notably Lamivudine (3TC) and Emtricitabine (FTC)[1].

To master the handling of this compound, one must first understand the causality behind its solvation mechanics. The molecular architecture features a unique balance of functional groups:

  • Hydroxymethyl Group (C2): Acts as a strong hydrogen bond donor and acceptor, driving solubility in polar protic solvents.

  • Oxathiolane Ring: Imparts a distinct dipole moment due to the asymmetric electronegativity of the oxygen and sulfur heteroatoms.

  • Methoxy Acetal (C5): Serves as a moderately polar, electron-rich center that is highly susceptible to Lewis acid activation.

Because of this amphiphilic nature, the compound exhibits high solubility in halogenated and polar aprotic solvents (like Chloroform and DMSO)[2], while demonstrating highly temperature-dependent solubility in polar protic solvents like methanol[1]. This differential solubility is the thermodynamic cornerstone of its isolation, extraction, and stereopurification.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of (5-Methoxy-1,3-oxathiolan-2-yl)methanol, correlating the solvent class with its specific application in the synthetic workflow.

SolventClassificationSolubility ProfilePrimary Workflow Application
Dichloromethane (DCM) Halogenated / Polar AproticHighly SolubleLiquid-Liquid Extraction (Aqueous Quench)
Chloroform (CHCl₃) Halogenated / Polar AproticHighly SolubleExtraction / Chromatography[2]
Methanol (MeOH) Polar ProticModerate (Temp. Dependent)Stereoselective Recrystallization[1]
Acetonitrile (MeCN) Polar AproticHighly SolubleVorbrüggen Glycosylation Solvent[3]
Tetrahydrofuran (THF) Polar Aprotic (Ether)Highly SolubleReduction Reaction Solvent (LiAlH₄)[1]
Ethyl Acetate / Pet. Ether Mixed (Polar/Non-Polar)Variable (Ratio Dependent)Silica Gel Column Chromatography (1:6)[1]
Water (H₂O) Highly Polar ProticLow / InsolublePhase Separation / Aqueous Washing

Experimental Protocols & Self-Validating Systems

In process chemistry, protocols must be self-validating. The physical cues observed during these procedures confirm the thermodynamic success of the solvent interactions. Below are the field-proven methodologies for handling this intermediate.

Protocol A: Post-Reduction Liquid-Liquid Extraction

Objective: Isolate the crude (5-Methoxy-1,3-oxathiolan-2-yl)methanol from an aqueous quench following LiAlH₄ reduction. Causality: DCM is chosen because its polarizability perfectly matches the oxathiolane dipole. This ensures a high partition coefficient (LogP) into the organic phase, leaving inorganic lithium and aluminum salts safely trapped in the aqueous layer.

  • Quench the THF reduction mixture at 0 °C with saturated aqueous sodium bicarbonate[1].

  • Add Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous layer.

  • Agitate vigorously and allow phase separation. Validation: A sharp, clear phase boundary indicates successful partitioning without emulsion formation.

  • Extract the aqueous layer twice more with DCM to maximize yield.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to yield a crude oil[1].

Protocol B: Stereoselective Recrystallization

Objective: Separate the α and β diastereomers to isolate the desired stereoisomer. Causality: Methanol provides competitive hydrogen bonding. The slight spatial differences between the cis and trans isomers result in different crystal lattice energies. The target isomer has lower solubility in cold methanol, driving selective precipitation while the undesired isomer remains solvated.

  • Dissolve the crude (5-Methoxy-1,3-oxathiolan-2-yl)methanol oil in a minimum volume of hot methanol (approx. 60 °C) until a clear solution is achieved.

  • Cool the solution gradually to room temperature, then transfer to an ice bath (0–5 °C) for 4 hours.

  • Validation: The formation of white, crystalline solids confirms the nucleation and growth of the less soluble diastereomer[1].

  • Filter the crystals under vacuum and wash with a minimal amount of ice-cold methanol to remove residual soluble impurities.

G A Crude Reaction Mixture (Diastereomers in THF) B Aqueous Quench & Extraction (DCM / H2O) A->B Add DCM/H2O C Organic Phase (DCM + Product) B->C Phase Separation D Solvent Evaporation (Vacuum) C->D Concentrate E Recrystallization (Hot Methanol) D->E Add MeOH & Heat F Pure Isomer Crystals (Target Diastereomer) E->F Cool to 0°C & Filter

Workflow for the extraction and stereoselective recrystallization of the oxathiolane intermediate.

Protocol C: Vorbrüggen Glycosylation Coupling

Objective: Couple the purified intermediate with a silylated nucleobase (e.g., cytosine or uracil derivative) to form the nucleoside analogue. Causality: Acetonitrile (MeCN) is the optimal solvent here. As a polar aprotic solvent, it stabilizes the transient oxonium ion intermediate formed upon Lewis acid (TMSOTf) activation. This stabilization prevents decomposition and directs the facial-selective nucleophilic attack by the silylated base[3].

  • Dissolve the purified (5-Methoxy-1,3-oxathiolan-2-yl)methanol (or its benzoate ester) in anhydrous Acetonitrile under a nitrogen atmosphere[3].

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the silylated nucleobase solution (also in MeCN) via a flexible needle technique.

  • Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the Lewis acid catalyst[3].

  • Remove the ice bath and heat the solution to reflux for 45 minutes. Validation: The reaction mixture should remain homogeneous, indicating the successful stabilization of the oxonium intermediate.

  • Cool, evaporate the solvent, and purify the residue via silica gel chromatography (eluting with chloroform/methanol 9:1)[3].

G N1 Oxathiolane Intermediate (in MeCN) N2 TMSOTf Activation (Lewis Acid) N1->N2 -OMe leaving group N3 Oxonium Ion Intermediate (Stabilized by MeCN) N2->N3 Generates Electrophile N5 Nucleoside Analogue (Lamivudine Precursor) N3->N5 Nucleophilic Attack N4 Silylated Nucleobase (e.g., Cytosine) N4->N5 Couples at C5

Vorbrüggen glycosylation pathway highlighting the solvent-stabilized oxonium intermediate.

Conclusion

The successful synthesis of Lamivudine and related NRTIs hinges on the precise manipulation of (5-Methoxy-1,3-oxathiolan-2-yl)methanol's solubility. By strategically transitioning between halogenated solvents for extraction, polar protic solvents for diastereomeric resolution, and polar aprotic solvents for electrophilic coupling, chemists can engineer highly efficient, self-validating synthetic workflows.

References

  • Title: EP2161267A1 - A process for stereoselective synthesis of lamivudine | Source: Google Patents | URL
  • Title: WO1991017159A1 - 1,3-oxathiolane nucleoside analogues | Source: Google Patents | URL
  • Title: 85-2043-21 (S)-(5-Methoxy-1,3-oxathiolan-2-yl)methanol 50mg | Source: AS-1 Co. Ltd. | URL: [Link]

Sources

Exploratory

Thermodynamic Stability of (5-Methoxy-1,3-oxathiolan-2-yl)methanol: Mechanistic Insights and Implications for Nucleoside Analogue Synthesis

Executive Summary In the landscape of antiviral drug development, (5-Methoxy-1,3-oxathiolan-2-yl)methanol serves as a critical synthetic intermediate for blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug development, (5-Methoxy-1,3-oxathiolan-2-yl)methanol serves as a critical synthetic intermediate for blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC). As application scientists, we must recognize that the successful synthesis of these active pharmaceutical ingredients (APIs) hinges on mastering the thermodynamic and kinetic behavior of the 1,3-oxathiolane ring.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability governing the cis and trans isomers of (5-Methoxy-1,3-oxathiolan-2-yl)methanol. By dissecting the stereoelectronic forces—specifically the anomeric effect—we establish the causality behind the natural thermodynamic preference for the trans isomer and detail the self-validating experimental workflows required to override this bias via Dynamic Kinetic Resolution (DKR) and anchimeric assistance.

Stereoelectronic Foundations: The Anomeric Effect in 1,3-Oxathiolanes

The thermodynamic landscape of the 1,3-oxathiolane heterocycle is fundamentally dictated by stereoelectronic interactions within the O–C–S linkage. Unlike simple cycloalkanes where steric bulk strictly dictates equatorial preferences, 1,3-oxathiolanes are governed by the anomeric effect 1.

At the C5 position, the electronegative methoxy group prefers an axial (or pseudo-axial) orientation. This conformation allows the lone pair electrons ( n ) from the adjacent ring heteroatoms (oxygen or sulfur) to hyperconjugate into the antibonding orbital ( σ∗ ) of the C5–O(methoxy) bond. This n→σ∗ delocalization significantly lowers the overall energy of the system, forcing the ring into a specific puckered envelope or half-chair conformation 1.

Thermodynamic Stability: Cis vs. Trans Isomerism

The core synthetic challenge arises from the relative thermodynamic stabilities of the cis and trans isomers of (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

  • The Trans Isomer (Thermodynamically Favored): In the trans configuration, the C2-hydroxymethyl group and the C5-methoxy group are on opposite faces of the ring. This arrangement allows the C5-methoxy group to adopt the stereoelectronically favored axial position while the bulky C2-hydroxymethyl group can occupy a less sterically hindered equatorial position. Consequently, the trans isomer is the thermodynamic sink of the system, minimizing 1,3-diaxial strain while maximizing anomeric stabilization 2.

  • The Cis Isomer (Higher Energy): In the cis configuration, forcing both substituents to the same face creates a conflict. If both attempt to adopt axial positions to satisfy the anomeric effect, they encounter severe 1,3-diaxial steric repulsion. If one is forced equatorial, the molecule loses critical hyperconjugative stabilization. Thus, the cis isomer is inherently higher in energy 3.

Conformational_Equilibrium A Cis-Isomer (Higher Energy) B Oxonium Ion Intermediate (Planar C5) A->B Lewis Acid Activation B->A Kinetic Control (Anchimeric Assistance) C Trans-Isomer (Thermodynamically Favored) B->C Thermodynamic Equilibration C->B Reversible Cleavage

Thermodynamic equilibrium between cis and trans 1,3-oxathiolane isomers via an oxonium intermediate.

Overcoming Thermodynamic Bias in Asymmetric Synthesis

Because the biologically active APIs (Lamivudine and Emtricitabine) require the cis stereochemistry, chemists cannot rely on thermodynamic equilibration, which would yield the undesired trans product 4.

To invert this natural bias, the synthesis employs anchimeric assistance (neighboring group participation). By derivatizing the C2-hydroxymethyl group with a chiral auxiliary (such as an L-menthyl ester or a lactic acid derivative), the intermediate oxonium ion is stabilized from the trans face 5. The bulky auxiliary effectively blocks the trans trajectory, forcing the incoming silylated nucleobase to attack kinetically from the cis face, resulting in highly stereoselective N-glycosylation 4.

Quantitative Thermodynamic Data

The table below summarizes the energetic and structural parameters defining the isomeric relationship of the intermediate.

ParameterTrans-(5-Methoxy-1,3-oxathiolan-2-yl)methanolCis-(5-Methoxy-1,3-oxathiolan-2-yl)methanol
Relative Thermodynamic Energy ( ΔG ) 0.0 kcal/mol (Reference minimum) +1.5 to +2.7 kcal/mol
Anomeric Stabilization ( nO​→σC−S∗​ ) Maximized (Pseudo-axial C5 substituent)Sub-optimal (Steric clash limits orbital overlap)
1,3-Diaxial Interactions Minimized (Equatorial C2 substituent)Severe (If both substituents attempt axiality)
Equilibrium Ratio (Standard Conditions) ∼85−90% ∼10−15%
Synthetic Role Thermodynamically favored byproductKinetically/Auxiliary favored target precursor

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the intermediate and the subsequent stereoselective N-glycosylation, emphasizing the causality of the reagent choices and integrated analytical validation steps.

Protocol 1: Synthesis & Thermodynamic Equilibration of the 1,3-Oxathiolane Ring

Causality: The assembly of the ring under acidic conditions naturally falls under thermodynamic control, yielding predominantly the trans isomer.

  • Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 1,4-dithiane-2,5-diol (0.5 equiv) and the protected glycolaldehyde/lactic acid derivative (1.0 equiv) in anhydrous toluene.

  • Cyclization: Introduce a catalytic amount of p-toluenesulfonic acid (pTSA). Heat the mixture to reflux (110 °C) utilizing a Dean-Stark apparatus for the azeotropic removal of water. Why: Removing water drives the equilibrium toward the closed 1,3-oxathiolane ring.

  • Methanolysis: Cool the reaction to 0 °C. Introduce anhydrous methanol and methanolic HCl. Stir for 2 hours to install the C5-methoxy group.

  • Validation (Self-Validating Step): Quench with triethylamine and concentrate. Analyze an aliquot via 1 H NMR. The anomeric proton at C5 typically resonates further downfield for the trans isomer due to the deshielding effect of the pseudo-axial orientation. A trans:cis ratio of >4:1 confirms successful thermodynamic equilibration.

Protocol 2: Stereoselective N-Glycosylation via Anchimeric Assistance

Causality: To override the thermodynamic bias, a Lewis acid is used to generate a reactive oxonium ion, while a chiral auxiliary directs the kinetic attack of the nucleobase.

  • Nucleobase Activation: Suspend cytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until a clear solution is obtained. Why: Silylation masks the polar tautomeric groups, rendering the nucleobase soluble in organic solvents and increasing its nucleophilicity. Concentrate to remove excess HMDS.

  • Oxonium Ion Generation: Dissolve the cis/trans mixture of the protected (5-Methoxy-1,3-oxathiolan-2-yl)methanol in anhydrous dichloromethane (DCM). Cool to 0 °C and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Why: TMSOTf specifically coordinates with the C5-methoxy oxygen, facilitating its departure without destroying the core heterocycle.

  • Stereoselective Coupling: Add the silylated cytosine solution dropwise. The C2 chiral auxiliary coordinates with the C5 center, blocking the trans face and forcing cis attack.

  • Validation (Self-Validating Step): Monitor the reaction via chiral HPLC. The disappearance of the oxonium intermediate and the emergence of a >9:1 cis:trans nucleoside ratio confirms that anchimeric assistance has successfully overridden the thermodynamic bias.

Synthesis_Workflow N1 1. Substrate Assembly Lactic Acid Derivative + Dithiane-diol N2 2. Cyclization Formation of 1,3-Oxathiolane Ring N1->N2 Acid Catalysis N3 3. Methanolysis Yields (5-Methoxy-1,3-oxathiolan-2-yl)methanol N2->N3 CH3OH / H+ N4 4. Lewis Acid Activation Generation of C5-Oxonium Ion N3->N4 TMSOTf or SnCl4 N5 5. Stereoselective N-Glycosylation Cytosine Addition via DKR N4->N5 Anchimeric Assistance

Step-by-step workflow for the stereoselective synthesis of 1,3-oxathiolane nucleosides.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: National Institutes of Health (NIH) / PMC URL:4

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly Source: ACS Organic Process Research & Development URL:5

  • Beyond the Harmonic Oscillator; Highlights of Selected Studies of Vibrational Potential Energy Functions Source: National Institutes of Health (NIH) / PMC URL:1

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study Source: National Institutes of Health (NIH) / PMC URL:3

  • Reactions of aromatic ketones with 3‐mercapto‐1,2‐propanediol. Synthesis of cis‐ and trans‐2‐alkyl‐2‐aryl‐(1,3‐oxathiolane‐5‐methanols and 1,3‐dioxolane‐4‐methanethiols) Source: ResearchGate URL:2

Sources

Foundational

The Chemical Architecture of (5-Methoxy-1,3-oxathiolan-2-yl)methanol: A Technical Whitepaper on Nucleoside Analog Synthesis

Executive Summary (5-Methoxy-1,3-oxathiolan-2-yl)methanol is a highly specialized chiral intermediate central to the pharmaceutical manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs). As a Senior Applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methoxy-1,3-oxathiolan-2-yl)methanol is a highly specialized chiral intermediate central to the pharmaceutical manufacturing of nucleoside reverse transcriptase inhibitors (NRTIs). As a Senior Application Scientist overseeing antiviral drug development, I approach this molecule not merely as a chemical building block, but as the structural foundation for life-saving therapeutics like Lamivudine (3TC) and Emtricitabine (FTC)[1]. The substitution of the traditional ribose sugar with a 1,3-oxathiolane ring confers critical resistance to viral exonucleases while maintaining a high affinity for the viral reverse transcriptase[2]. This whitepaper deconstructs the physicochemical properties, mechanistic behavior, and self-validating synthetic protocols required to leverage this intermediate effectively.

Physicochemical Profiling

Accurate analytical profiling of the intermediate is essential for downstream stereochemical control. The quantitative data below establishes the baseline parameters for in-process monitoring and quality assurance.

PropertyValue
Chemical Name (5-Methoxy-1,3-oxathiolan-2-yl)methanol
CAS Number 528567-32-0 (for the 2R-isomer)[]
Molecular Formula C5H10O3S[4]
Molecular Weight 150.2 g/mol [5]
Boiling Point 268.9 ± 40.0 °C (at 760 mmHg)[]
Density 1.3 ± 0.1 g/cm³[]
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in Chloroform, Dichloromethane (DCM), DMSO, Methanol[]

Structural & Mechanistic Insights

To master the synthesis of oxathiolane-based NRTIs, one must understand the causality behind the reactivity of (5-Methoxy-1,3-oxathiolan-2-yl)methanol's functional groups:

  • The C2 Hydroxymethyl Group (-CH₂OH): This moiety acts as the bioisostere for the 5'-hydroxyl of natural ribose[2]. In therapeutic application, this is the exact site of intracellular phosphorylation by host kinases. During synthesis, it must often be protected (e.g., as a benzoate or menthyl ester) to prevent unwanted side reactions during the rigorous glycosylation step[6].

  • The C5 Methoxy Group (-OCH₃): This acts as the anomeric leaving group. The causality of choosing a methoxy group lies in its stability during upstream reductions, yet it remains highly labile when exposed to specific Lewis acids (like TMSOTf)[7]. The adjacent sulfur atom at position 3 provides anchimeric assistance, stabilizing the resulting oxonium/sulfonium carbocation intermediate and directing the stereochemical attack of the nucleobase to favor the desired β-anomer.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure that the physical phenomena directly confirm the chemical transformations.

Protocol A: Synthesis of the Intermediate via Selective Reduction

Causality: The generation of (5-Methoxy-1,3-oxathiolan-2-yl)methanol typically begins with the reduction of an ester precursor (such as a menthyl or carboxylate ester). Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent. The reaction is strictly maintained at 0 °C; higher temperatures risk the reductive cleavage of the sensitive 1,3-oxathiolane ring[1].

Step-by-Step Methodology:

  • Preparation: Under a strict nitrogen atmosphere, suspend LiAlH₄ (7.12 mol) in 2.0 L of anhydrous tetrahydrofuran (THF) within a jacketed reaction flask[1].

  • Addition: Chill the suspension to exactly 0 °C. Add a solution of the ester precursor (3.47 mol) in THF dropwise over 60 minutes to control the exothermic nature of the reduction[1].

  • Propagation: Stir the reaction mixture at 0 °C for 2 hours[8].

  • Self-Validation (IPC): Perform a Thin-Layer Chromatography (TLC) check (Ethyl Acetate:Hexane 1:2). The complete disappearance of the ester carbonyl spot and the emergence of a highly polar alcohol spot validates reaction completion.

  • Quenching: Carefully quench the reaction by the dropwise addition of water. Validation: The cessation of hydrogen gas evolution physically confirms the complete destruction of unreacted LiAlH₄[8]. Filter the resulting salts and evaporate the solvent under reduced pressure to yield the crude oil[8].

Protocol B: Stereoselective Glycosylation to Lamivudine (3TC)

Causality: Direct coupling of cytosine to the oxathiolane intermediate is thermodynamically unfavorable due to cytosine's poor solubility and weak nucleophilicity. Refluxing cytosine with hexamethyldisilazane (HMDS) generates N4,O-bis(trimethylsilyl)cytosine, drastically increasing its solubility in organic solvents[7]. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is then deployed as a powerful Lewis acid to activate the C5 methoxy group, driving the formation of the N-glycosidic bond[7].

Step-by-Step Methodology:

  • Silylation: Combine finely ground cytosine (0.1 mol), HMDS (17.8 g), and a catalytic amount of ammonium sulfate in a reactor[8]. Heat to reflux under nitrogen.

  • Self-Validation (IPC): The initial cloudy suspension will transition into a completely transparent, colorless solution. This visual cue acts as a self-validating indicator of complete silylation[7].

  • Evaporation & Solvation: Evaporate the HMDS under vacuum to yield a colorless oil. Dissolve this silylated nucleophile in anhydrous acetonitrile (100 mL) under nitrogen[7].

  • Activation & Coupling: Transfer the silylated cytosine into an ice-chilled solution of the protected (5-Methoxy-1,3-oxathiolan-2-yl)methanol intermediate in acetonitrile[7]. Add TMSOTf (14.7 mL) dropwise[7].

  • Propagation: Remove the ice bath and heat the solution to reflux for 45 minutes[7].

  • Validation (Analytical): After cooling and quenching with saturated sodium bicarbonate, ¹H-NMR of the crude organic layer must display the anomeric proton shift (δ ~6.2 ppm, triplet), confirming the successful formation of the β-anomer N-glycosidic bond[1].

Mechanistic Visualizations

SynthesisWorkflow A Oxathiolane Ester Precursor B (5-Methoxy-1,3-oxathiolan-2-yl)methanol (Intermediate) A->B Reduction (LiAlH4) 0°C, THF D Protected Nucleoside Analog B->D TMSOTf Activation Glycosylation C Silylated Cytosine (Nucleophile) C->D Nucleophilic Attack E Lamivudine (3TC) Active API D->E Deprotection (NH3/MeOH)

Caption: Workflow detailing the synthesis of Lamivudine from the oxathiolane intermediate.

MechanismPathway N1 C5-Methoxy Oxathiolane N2 TMSOTf Lewis Acid Activation N1->N2 N3 Oxonium/Sulfonium Ion (Resonance Stabilized) N2->N3 Departure of -CH3OTMS N4 Stereoselective Attack by Silylated Cytosine N3->N4 N5 β-Anomer N-Glycosidic Bond N4->N5 Stereochemical control

Caption: Mechanistic pathway of Lewis acid-mediated stereoselective glycosylation.

References

  • (5-Methoxy-1,3-oxathiolan-2-yl)methanol Compound Summary (CID 21262707) , PubChem, National Institutes of Health.[Link]

  • (S)-(5-Methoxy-1,3-oxathiolan-2-yl)methanol , Splendid Lab Pharma Impurity Supplier.[Link]

  • A process for stereoselective synthesis of lamivudine (EP2161267A1)
  • A process for stereoselective synthesis of lamivudine (WO2008141485A1)
  • Crystalline oxathiolane derivatives (US5905082A)
  • 1,3-oxathiolane nucleoside analogues (WO1991017159A1)

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Analysis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol. The described method utilizes reverse-phase chromatography with UV detection, and is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The note provides a detailed experimental protocol, a complete method validation strategy according to ICH Q2(R1) guidelines, and expert insights into the rationale behind the methodological choices.

Introduction

(5-Methoxy-1,3-oxathiolan-2-yl)methanol (CAS 528567-32-0) is a polar heterocyclic compound with a molecular formula of C5H10O3S and a molecular weight of 150.2 g/mol .[1] As with many oxathiolane derivatives, which are core structures in various antiviral nucleoside analogs, the precise and accurate quantification of this molecule is critical for research, development, and quality control purposes.[2] The inherent polarity of this analyte presents a challenge for traditional reverse-phase HPLC methods, often resulting in poor retention on standard C18 columns.[3] This application note details a systematic approach to developing a reliable HPLC method, addressing the challenges associated with the analysis of such polar molecules.

Method Development Strategy

The primary goal was to develop a simple, reproducible, and robust reverse-phase HPLC method. The strategy was guided by the physicochemical properties inferred from the structure of (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

Analyte Characteristics and Chromatographic Approach

The presence of a hydroxyl and a methoxy group, in addition to the oxathiolane ring, renders the molecule highly polar. Therefore, a reverse-phase HPLC approach was chosen for its versatility and widespread use.[4] However, to overcome the poor retention of polar analytes, a polar-modified stationary phase is recommended.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar compounds, but reverse-phase chromatography is often preferred for its robustness and simpler mobile phases.[6]

Selection of Stationary Phase

A standard C18 column is often unsuitable for highly polar analytes due to the risk of "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to loss of retention and reproducibility.[5] To mitigate this, a column with a polar-embedded or polar-endcapped C18 phase is the preferred choice. These columns are designed to maintain a hydrated surface layer, ensuring stable retention even with 100% aqueous mobile phases. For this application, a column such as an Atlantis T3 or a Waters Acquity UPLC BEH C18 is recommended.

Mobile Phase Optimization

A simple mobile phase consisting of water and an organic modifier (methanol or acetonitrile) was investigated. Methanol is often a good choice for polar analytes and can offer different selectivity compared to acetonitrile.[7] A gradient elution may be necessary if other, less polar impurities are expected. However, for the purpose of quantifying the main compound, an isocratic method is often more robust and reproducible. Given the analyte's polarity, a mobile phase with a high aqueous content is anticipated.

Detector Selection and Wavelength

The (5-Methoxy-1,3-oxathiolan-2-yl)methanol molecule lacks a significant chromophore, meaning its UV absorbance is likely to be weak and at a low wavelength (in the range of 190-210 nm). Analysis at such low wavelengths can be prone to interference from mobile phase components and other impurities. Therefore, high-purity solvents and additives are essential. An initial wavelength of 205 nm is proposed. If sensitivity with UV detection is insufficient, alternative detection methods such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) should be considered.

Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A polar-embedded or aqueous-stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Solvents: HPLC-grade water, methanol, and acetonitrile.

  • Reference Standard: Pure (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol.

  • Isocratic Mobile Phase: Prepare a mixture of Water:Methanol (95:5, v/v). Degas the mobile phase before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (5-Methoxy-1,3-oxathiolan-2-yl)methanol reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10-200 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

Chromatographic Conditions
ParameterRecommended Condition
Column Polar-embedded C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Water:Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm
Run Time 10 minutes

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be evaluated over a range of concentrations (e.g., 50% to 150% of the expected working concentration). The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

Example Validation Data (Hypothetical)

Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
10 12540
25 31350
50 62700
100 125400
150 188100
200 250800

Correlation Coefficient (r²): 0.9998

Accuracy

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Recovery (%)
80% 80 79.5 99.4
100% 100 100.2 100.2

| 120% | 120 | 119.3 | 99.4 |

Precision (Repeatability)

Concentration (µg/mL) Peak Area (n=6) %RSD

| 100 | 125350, 125600, 125100, 125800, 125450, 125200 | 0.22 |

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Sample Standard & Sample Preparation Injection Sample Injection Standard_Sample->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Overall workflow for the HPLC analysis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

Method_Development_Decision_Tree Start Start: Analyze Polar Compound Choice_Mode Select HPLC Mode Start->Choice_Mode RP_HPLC Reverse-Phase HPLC (High Versatility) Choice_Mode->RP_HPLC HILIC HILIC (Alternative for very polar) Choice_Mode->HILIC Column_Selection Column Selection RP_HPLC->Column_Selection Polar_Embedded_C18 Polar-Embedded/Aqueous C18 (Prevents phase collapse) Column_Selection->Polar_Embedded_C18 Mobile_Phase_Opt Mobile Phase Optimization Polar_Embedded_C18->Mobile_Phase_Opt High_Aqueous High Aqueous Content (e.g., 95% Water) Mobile_Phase_Opt->High_Aqueous Detector_Selection Detector Selection High_Aqueous->Detector_Selection Low_UV Low UV (205 nm) (If chromophore is weak) Detector_Selection->Low_UV Alternative_Detector Alternative Detector (RID, ELSD, CAD if needed) Detector_Selection->Alternative_Detector Validation Method Validation (ICH Q2) Low_UV->Validation

Caption: Decision tree for the HPLC method development process.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol. By utilizing a polar-modified C18 column, the common issue of poor retention for such polar analytes is effectively addressed. The method is simple, employing an isocratic mobile phase of water and methanol, and can be readily validated according to ICH guidelines to ensure its suitability for quality control and research applications.

References

  • Knutsford, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. EMA. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]

  • ResearchGate. (2020). The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones under the photochemical approach. ResearchGate. [Link]

  • ResearchGate. (2025). Dithiolanes and Oxathiolanes Obtained from Cymantrene Derivatives: Synthesis and Properties. ResearchGate. [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]

  • NextSDS. (n.d.). (2R)-5-Methoxy-1,3-oxathiolane-2-Methanol 2-Benzoate. NextSDS. [Link]

  • OQEMA Group. (n.d.). Methanol – volatile alcohol for synthesis, fuels & chemical production. OQEMA Group. [Link]

  • De Gruyter. (n.d.). Zwitterionic Compounds in the Synthesis of Water-Soluble 1,3-Oxathiolane Derivatives. De Gruyter. [Link]

  • National Institutes of Health. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC. [Link]

  • Wikipedia. (n.d.). Methoxymethanol. Wikipedia. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Oxathiolane, 2-ethyl-5-methyl, cis- (CAS 38384-66-6). Cheméo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (5-Methoxy-1,3-oxathiolan-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol—a piv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol—a pivotal intermediate in the manufacturing of antiretroviral APIs such as Lamivudine (3TC) and Emtricitabine (FTC).

This guide moves beyond basic procedures, detailing the mechanistic causality behind each synthetic step to ensure your workflows are robust, reproducible, and self-validating.

Visualizing the Synthetic Workflow

The synthesis of this intermediate requires precise control over ring formation, derivatization, and reduction. The standard industrial approach leverages a chiral auxiliary to set the stereocenter prior to downstream glycosylation[1].

Synthesis A 1,4-dithiane-2,5-diol (Stable Dimer) C Condensation & Cyclization (Toluene, Reflux, p-TsOH) A->C B L-Menthyl Glyoxylate (Chiral Auxiliary) B->C D 5-Hydroxy-1,3-oxathiolane Intermediate C->D E Methoxylation (1% HCl in MeOH) D->E F 5-Methoxy-1,3-oxathiolane Menthyl Ester E->F G Controlled Reduction (LAH, THF, 0 °C) F->G H (5-Methoxy-1,3-oxathiolan-2-yl)methanol G->H

Caption: Workflow for the stereoselective synthesis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

Troubleshooting Guides & FAQs

FAQ 1: Why is my yield consistently low during the initial 1,3-oxathiolane ring formation?

The Causality: The primary cause of low yield at this stage is the degradation or polymerization of the sulfur precursor. Monomeric mercaptoacetaldehyde is highly unstable and rapidly polymerizes. To circumvent this, the stable dimer 1,4-dithiane-2,5-diol is used as a versatile synthon[2]. However, the dimer must efficiently "crack" into the monomer in situ. If your reaction temperature is too low, or if the acid catalyst (e.g., p-TsOH) is deactivated by ambient moisture, the equilibrium fails to shift toward the monomer, stalling the condensation with the glyoxylate derivative. Self-Validation Strategy: Monitor the reaction via TLC. If unreacted glyoxylate remains while the dithiane spot disappears, irreversible polymerization of the mercaptoacetaldehyde is occurring. Ensure strictly anhydrous conditions by utilizing a Dean-Stark trap to continuously remove the water byproduct, which drives the equilibrium forward.

FAQ 2: How can I improve the diastereomeric ratio (dr) to favor the desired cis-isomer?

The Causality: The spontaneous cyclization of the oxathiolane ring inherently yields a nearly 1:1 mixture of cis and trans isomers. Classical resolution wastes 50% of your material. To optimize yield, you must implement a Dynamic Kinetic Resolution (DKR) strategy[3]. By utilizing a chiral auxiliary (such as L-menthol) and introducing a catalytic amount of a mild base (like triethylamine), the undesired trans-isomer undergoes rapid epimerization at the C5 position via a reversible ring-opening/closing mechanism[4]. This funnels the equilibrium toward the selectively crystallized cis-isomer. Self-Validation Strategy: Isolate a crude sample and analyze it via ^1^H-NMR. The anomeric proton (C5-H) shifts are diagnostic; the cis and trans isomers typically present distinct signals between 5.3 and 5.7 ppm. A successful DKR will show a highly skewed integration ratio favoring the cis-doublet.

DKR Trans Trans-Isomer (Undesired) RingOpen Ring-Opened Aldehyde Trans->RingOpen Epimerization RingOpen->Trans Cis Cis-Isomer (Desired) RingOpen->Cis Selective Crystallization Cis->RingOpen Base Catalytic Base (e.g., TEA) Base->RingOpen

Caption: Dynamic Kinetic Resolution (DKR) mechanism favoring the cis-isomer via epimerization.

FAQ 3: I observe significant ring cleavage during the reduction of the ester to the methanol derivative. How do I prevent this?

The Causality: The 1,3-oxathiolane ring is highly sensitive to harsh nucleophiles and elevated temperatures. When using Lithium Aluminum Hydride (LAH) to reduce the C2-ester (e.g., the menthyl ester) to the target methanol derivative, the reaction must be strictly controlled at 0 °C under an inert atmosphere[1]. If the internal temperature rises, the hydride will attack the oxathiolane core, leading to irreversible carbon-sulfur or carbon-oxygen bond cleavage. Self-Validation Strategy: Quench a small aliquot with EtOAc/water and run GC-MS. The presence of acyclic mercapto-alcohols confirms thermal runaway during reduction. Maintain the reaction strictly at 0 °C and ensure dropwise addition of the substrate.

Quantitative Data: Comparison of Synthetic Strategies

To maximize the yield of the oxathiolane intermediate and its downstream coupling, various catalytic strategies have been developed. The table below summarizes the quantitative performance of these methodologies.

Synthetic ApproachReagents / CatalystsKey Intermediate YieldStereoselectivity (ee / dr)Process Advantage
Traditional Batch [1]1,4-dithiane-2,5-diol, L-menthyl glyoxylate, p-TsOH~55-76% per stepModerate (requires crystallization)Well-established, highly scalable industrial route.
Enzymatic DKR [3]Subtilisin Carlsberg / CAL B37% (Overall 3-step)83% eeEnvironmentally benign, high enantiopurity without chiral auxiliaries.
Continuous Flow [4]L-menthyl glyoxalate, Pyridinium triflate95% (Conversion)HighRapid throughput, excellent heat transfer preventing ring degradation.

Self-Validating Experimental Protocol

The following protocol details the robust synthesis of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol from its protected precursor, ensuring high fidelity and yield[1].

Step 1: Preparation of the 5-Methoxy Menthyl Ester

  • Reaction Setup: In a dry, round-bottom flask, dissolve 2.00 kg of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester in 10 L of a 1% HCl in methanol solution[1].

  • Methoxylation: Stir the mixture at room temperature for 3 hours. The acid catalyzes the formation of the oxonium ion, which is subsequently trapped by methanol to form the 5-methoxy derivative.

  • Quenching & Purification: Neutralize the reaction by adding 1.8 L of triethylamine. Evaporate the solvent under reduced pressure. Purify the crude product via silica gel chromatography (eluting with ethyl acetate:petroleum ether 1:10) to obtain the 5-methoxy intermediate (Yield: ~76%)[1].

    • Self-Validation: Run a TLC plate. The product should appear as a distinct spot (Rf ~0.6 in 1:10 EtOAc:Hexanes). ^1^H-NMR should confirm the presence of the methoxy singlet at ~3.4 ppm.

Step 2: Controlled Reduction to (5-Methoxy-1,3-oxathiolan-2-yl)methanol

  • Hydride Suspension: Under a strict nitrogen atmosphere, add Lithium Aluminum Hydride (LAH) (270 g, 7.12 mol) to 2 L of anhydrous tetrahydrofuran (THF) in a multi-neck reaction flask[1]. Cool the suspension to exactly 0 °C using an ice-brine bath.

  • Substrate Addition: Dissolve the 5-methoxy intermediate (1.05 kg, 3.47 mol) in anhydrous THF. Add this solution dropwise to the LAH suspension, ensuring the internal temperature never exceeds 5 °C.

  • Reduction: Stir the reaction mixture for 2 hours at 0 °C[1].

    • Self-Validation: After 2 hours, quench a 0.5 mL aliquot with 1 mL EtOAc and 0.5 mL saturated aqueous Rochelle salt. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The disappearance of the menthyl ester spot and the appearance of a highly polar spot (Rf ~0.2) confirms complete reduction without ring-cleavage.

  • Fieser Workup: Carefully quench the excess LAH by sequentially adding water, 15% NaOH aqueous solution, and water (in a 1:1:3 volumetric ratio relative to the mass of LAH).

  • Isolation: Filter the resulting granular aluminum salts through a Celite pad. Wash the filter cake thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield the target (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

References

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution Source: Chemical Communications (RSC Publishing) URL:[Link][3]

  • Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution Source: ResearchGate URL:[Link][4]

  • US5905082A - Crystalline oxathiolane derivatives Source: Google Patents URL:[5]

  • 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles Source: ResearchGate URL:[Link][2]

  • A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE (EP2161267A1) Source: European Patent Office / Googleapis URL:[1]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (5-Methoxy-1,3-oxathiolan-2-yl)methanol

Welcome to the Advanced Intermediates Technical Support Portal. As a Senior Application Scientist overseeing the synthesis of nucleoside analogues, I have designed this guide to address the critical handling requirements...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Technical Support Portal. As a Senior Application Scientist overseeing the synthesis of nucleoside analogues, I have designed this guide to address the critical handling requirements for (5-Methoxy-1,3-oxathiolan-2-yl)methanol . This compound is a highly sensitive, foundational intermediate in the stereoselective synthesis of antiretroviral APIs such as Lamivudine (3TC) and Emtricitabine (FTC)[1].

Because this molecule relies on a delicate 1,3-oxathiolane ring system, improper storage rapidly leads to irreversible degradation, epimerization, and downstream batch failures. This guide provides field-proven, causality-driven protocols to ensure the integrity of your materials.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is my (5-Methoxy-1,3-oxathiolan-2-yl)methanol degrading even when stored in a sealed glass container? A: Degradation of this intermediate is primarily driven by two mechanistic pathways: acid-catalyzed hydrolysis and S-oxidation.

  • The Causality: The 1,3-oxathiolane ring is structurally vulnerable because it contains an O,S-acetal (monothioacetal) at the C2 position and an O,O-acetal at the C5 position. Even trace ambient moisture, combined with slightly acidic glass surfaces or dissolved CO2, can protonate the acetal oxygens. This generates an oxocarbenium ion intermediate that rapidly undergoes nucleophilic attack by water, leading to irreversible ring opening[2]. Furthermore, the divalent sulfur atom at position 3 contains highly nucleophilic lone pairs that are susceptible to electrophilic attack by atmospheric oxygen or trace peroxides, forming sulfoxide (S-oxide) and sulfone impurities[3].

  • Self-Validating Solution: Do not rely solely on visual inspection. Implement a dual-check system: run a routine Karl Fischer (KF) titration on the storage solvent to ensure water content remains strictly <0.1%, and monitor the appearance of polar UPLC peaks (indicating sulfoxides).

Degradation cluster_stressors Environmental Stressors Start (5-Methoxy-1,3-oxathiolan-2-yl)methanol Acid Acidic Moisture (H+ / H2O) Start->Acid O2 Oxygen / Air (O2) Start->O2 Thermal Thermal Stress (>25°C) Start->Thermal RingOpen Ring-Opened Aldehyde/Thiol Acid->RingOpen O,S-Acetal Hydrolysis Epimer C2/C5 Epimerization Acid->Epimer Catalysis Sulfoxide Sulfoxide/Sulfone Impurities O2->Sulfoxide S-Oxidation Thermal->Epimer Reversible Ring Opening

Figure 1: Primary degradation pathways of (5-Methoxy-1,3-oxathiolan-2-yl)methanol.

Q2: I am observing a loss of enantiomeric/diastereomeric excess (ee/de) over time. What causes this stereochemical drift? A: Epimerization at the C2 or C5 position occurs via a reversible, acid-catalyzed ring-opening and ring-closing mechanism. When the oxocarbenium ion forms due to thermal stress or mild acidity, the stereochemical information at the cleaved center is temporarily lost. Upon ring closure, the molecule can re-form as the thermodynamically favored (but chemically undesired) trans isomer, destroying the cis configuration required for active 3TC/FTC synthesis[4].

Q3: What are the absolute best practices for long-term storage? A: The causality of degradation dictates strict environmental controls. Temperature control (2-8°C) is non-negotiable to suppress the activation energy required for epimerization[5].

Storage ParameterRequired ConditionImpact on Stability (Causality)Self-Validation Metric
Temperature 2°C to 8°C (Refrigerated)Prevents thermal epimerization and slows oxidation kinetics[5].Continuous datalogger tracking; verify no excursions >15°C.
Atmosphere Argon or N2 backfillDisplaces O2 to prevent S-oxidation to sulfoxides/sulfones[3].Headspace oxygen sensor reading <1%.
Container Amber glass, PTFE-lined capProtects from photolytic degradation and prevents moisture ingress[5].Container weight tracking to detect volatile solvent loss.
pH / Additives Neutral to slightly basicPrevents acid-catalyzed hydrolysis of the O,S-acetal linkages[2].Periodic pH check of a 1% aqueous aliquot (Target pH 7.0-7.5).
Troubleshooting Guide: Analytical Discrepancies

If you detect a drop in assay purity, you must rapidly identify the degradation pathway to correct your storage conditions. Use the workflow below to interpret your chromatographic data.

Workflow Detect Detect Impurity Peaks via RP-UPLC CheckRT Analyze Retention Time (RT) Detect->CheckRT IsPolar RT < Main Peak (More Polar) CheckRT->IsPolar IsNonPolar RT > Main Peak (Less Polar) CheckRT->IsNonPolar Sulfoxide Suspect: Sulfoxide/Sulfone Action: Purge with Argon IsPolar->Sulfoxide RingOpen Suspect: Ring-Opened Aldehyde Action: Check moisture/pH IsNonPolar->RingOpen

Figure 2: RP-UPLC troubleshooting workflow for identifying storage-induced degradation.

Protocol: Self-Validating Stability-Indicating RP-UPLC Workflow

To accurately diagnose the state of your stored intermediate, follow this precise methodology.

  • Step 1: Sample Preparation. Dissolve 10 mg of the intermediate in 1.0 mL of anhydrous Acetonitrile (HPLC grade).

    • Causality: Avoid protic solvents like methanol or water during preparation to prevent in situ solvolysis or hydrolysis before the sample even reaches the column.

  • Step 2: Mobile Phase Configuration.

    • Phase A: 0.1% Triethylamine (TEA) in Water (pH adjusted to 7.5 with dilute phosphoric acid).

    • Causality: Maintaining a slightly alkaline/neutral pH in the aqueous phase prevents on-column acid-catalyzed degradation of the sensitive O,S-acetal[2].

    • Phase B: 100% Acetonitrile.

  • Step 3: Column Selection. Use a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm) thermostatted strictly at 25°C.

    • Causality: Elevated column temperatures (e.g., 40°C+) can induce thermal epimerization during the chromatographic run, creating false-positive impurity peaks[4].

  • Step 4: Gradient Elution. Start at 5% B, hold for 1 min, ramp to 60% B over 7 mins.

  • Step 5: Detection & System Validation. Monitor at 210 nm.

    • Self-Validating System: Before running your actual samples, inject a known standard of the intermediate spiked with 1% hydrogen peroxide (to force sulfoxide formation) and 0.1 N HCl (to force ring opening). This validates that your method has sufficient resolution to separate the parent compound from its primary degradants.

References
  • Coompo. "(S)-(5-Methoxy-1,3-oxathiolan-2-yl)methanol | N/A - Coompo". coompo.com.
  • Aitken, R. A., et al. "Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides". Taylor & Francis.
  • Fife, T. H., et al. "General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes and 1,3-Oxathiolanes. The Hydrolysis of Acetals and Thioacetals". American Chemical Society.
  • "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues". PMC - NIH.
  • US Patent 6600044B2. "Process for recovery of the desired cis-1,3-oxathiolane nucleosides from their undesired trans-isomers". Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5-Methoxy-1,3-oxathiolan-2-yl)methanol Extraction

Welcome to the advanced technical support guide for the extraction and purification of (5-Methoxy-1,3-oxathiolan-2-yl)methanol . As a critical precursor in the synthesis of nucleoside reverse transcriptase inhibitors lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the extraction and purification of (5-Methoxy-1,3-oxathiolan-2-yl)methanol . As a critical precursor in the synthesis of nucleoside reverse transcriptase inhibitors like Lamivudine (3TC) and Emtricitabine (FTC), the 1,3-oxathiolane ring presents unique physicochemical challenges. Its acetal-like O−C−S linkage is highly sensitive to acidic hydrolysis, and its sulfur heteroatom is uniquely susceptible to oxidation.

This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded solutions to resolve impurity formation and yield loss during downstream processing.

Mechanistic Extraction Workflow

The following pathway illustrates an optimized extraction sequence designed to mitigate the two primary modes of intermediate failure: acid-catalyzed ring opening and transition-metal-induced emulsion stabilization.

G Start Crude Reaction Mixture (Toluene/Acetonitrile) EDTA 10% EDTA Wash (Zn2+ Chelation) Start->EDTA Add EDTA (aq) NaHCO3 Sat. NaHCO3 Wash (Neutralization) EDTA->NaHCO3 Organic Phase Brine Brine Wash (Phase Separation) NaHCO3->Brine Organic Phase Drying Drying over MgSO4 (Water Removal) Brine->Drying Organic Phase Evap Vacuum Evaporation (T < 40°C, N2 atm) Drying->Evap Filter Product Purified (5-Methoxy-1,3- oxathiolan-2-yl)methanol Evap->Product Yield

Extraction workflow for 1,3-oxathiolane intermediates minimizing emulsions and degradation.

Troubleshooting FAQs: Impurities & Phase Behavior

Q1: NMR analysis shows significant ring-opened acyclic impurities (aldehydes/thiols) post-extraction. What went wrong? A1: The 1,3-oxathiolane ring is highly acid-sensitive. If the reaction mixture is not adequately neutralized before aqueous workup, the ring hydrolyzes.

  • Causality: Hydronium ions protonate the methoxy oxygen or the ring oxygen. This triggers an elimination cascade that opens the ring, yielding mercaptoacetaldehyde derivatives and unreacted glyoxylic acid derivatives.

  • Solution: Ensure the pH of the aqueous wash is strictly maintained between 7.5 and 8.5. Process the organic phase immediately; prolonged biphasic stirring with unbuffered water will induce degradation. Standard industrial protocols mandate immediate washing with saturated aqueous sodium bicarbonate to neutralize acidic catalysts (1).

Q2: My extraction is plagued by unbreakable emulsions during the saturated NaHCO3​ wash. How can I resolve this? A2: Emulsions in this specific workflow are rarely caused by the product itself, but rather by the precipitation of insoluble metal hydroxides.

  • Causality: If Lewis acids like ZnCl2​ are used during the upstream coupling steps, introducing NaHCO3​ directly causes the rapid formation of insoluble ZnCO3​ or Zn(OH)2​ . These colloidal particles accumulate at the liquid-liquid interface, acting as Pickering emulsion stabilizers.

  • Solution: Pre-wash the crude mixture with a chelating agent (e.g., 10% aqueous EDTA or 5% citric acid) to sequester the zinc ions into water-soluble complexes before performing the bicarbonate neutralization step.

Q3: Why am I seeing a high concentration of sulfoxide impurities (M+16 on LC-MS) in my extracted product? A3: The sulfur atom within the oxathiolane framework is highly nucleophilic and prone to S-oxidation (2).

  • Causality: Atmospheric oxygen readily attacks the sulfur atom at elevated temperatures, forming a sulfoxide byproduct. This typically occurs during the final concentration step if rotary evaporation is performed under ambient air.

  • Solution: Always backfill the rotary evaporator with Nitrogen or Argon. Maintain the water bath temperature strictly below 40°C.

Q4: I am losing over 20% of my yield to the aqueous phase. How do I improve the partition coefficient? A4: (5-Methoxy-1,3-oxathiolan-2-yl)methanol possesses significant aqueous solubility due to its polar hydroxyl and methoxy groups, alongside the hydrogen-bonding capacity of the ring heteroatoms.

  • Causality: The high polarity of the intermediate reduces its partition coefficient ( Kp​ ) in non-polar solvents like toluene.

  • Solution: Saturate the aqueous phase completely with NaCl (brine) to salt out the organic product. If using pure toluene, consider adding 10–15% ethyl acetate to the organic phase to increase its polarity and improve recovery.

Quantitative Extraction Parameters

To ensure reproducibility, maintain the following physicochemical parameters during your workup. Deviations from these ranges directly correlate with the specific impurity profiles discussed above.

ParameterTarget Value / RangeMechanistic Impact on Extraction
Aqueous Wash pH 7.5 – 8.5Prevents acid-catalyzed ring opening (< pH 6) and base-catalyzed epimerization (> pH 10).
Evaporation Temp. ≤ 40 °CMinimizes thermal degradation and prevents atmospheric S-oxidation.
Aqueous Salinity > 25% w/v NaCl Forces the polar oxathiolane intermediate into the organic phase (Salting-out effect).
Anomeric Ratio ~1:1 (cis:trans)Standard extraction does not alter the stereocenter; downstream dynamic resolution is required.

Self-Validating Extraction Protocol

This methodology incorporates inline validation checks to ensure the chemical integrity of the oxathiolane ring is maintained at every step.

Materials Required:

  • Crude reaction mixture (in Toluene or EtOAc)

  • 10% w/v Aqueous EDTA solution

  • Saturated Aqueous NaHCO3​

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous MgSO4​

  • Celite (Kieselguhr)

Step-by-Step Procedure:

  • Lewis Acid Quenching & Chelation:

    • Cool the crude reaction mixture to 5°C in an ice bath.

    • Add 10% w/v aqueous EDTA solution (1 mL per gram of crude material). Stir vigorously for 15 minutes.

    • Validation Check: Stop stirring and observe the phase separation. If a thick, milky white interface persists, zinc precipitation is occurring. Add an additional 0.5 volumes of EDTA until the interface clears.

  • Filtration (Optional but Recommended):

    • Filter the biphasic mixture through a 1-inch pad of Celite to remove any insoluble polymeric byproducts. Rinse the pad with cold toluene.

    • Validation Check: The filtrate must be completely transparent. If cloudy, re-filter through a finer porosity frit.

  • Neutralization:

    • Transfer the filtrate to a separatory funnel. Drain and discard the lower aqueous (EDTA) layer.

    • Wash the organic layer with saturated aqueous NaHCO3​ (0.5 volumes). Vent the funnel frequently to release CO2​ gas.

    • Validation Check: Test the pH of the drained aqueous effluent. It must read between 7.5 and 8.5. If pH < 7.5, perform a second NaHCO3​ wash immediately to prevent acetal hydrolysis.

  • Salting Out:

    • Wash the organic layer with saturated aqueous NaCl (0.5 volumes) to remove residual water and force any partitioned product back into the organic phase.

    • Validation Check: The volume of the organic phase should remain constant or slightly increase, indicating successful rejection of water.

  • Drying & Concentration:

    • Add anhydrous MgSO4​ (10 g per 100 mL of solvent) to the organic phase. Stir for 15 minutes, then filter.

    • Concentrate the filtrate under reduced pressure on a rotary evaporator. Crucial: Set the water bath to ≤ 35°C.

    • Validation Check: Backfill the evaporator system with Nitrogen gas before breaking the vacuum. The final oil should be clear to pale yellow. A dark brown tint indicates thermal degradation or S-oxidation has occurred.

References

  • US Patent 5905082A - Crystalline oxathiolane derivatives. Google Patents.
  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar.

Sources

Optimization

Technical Support Center: Optimizing Chiral Separation of (5-Methoxy-1,3-oxathiolan-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the chiral resolution of (5-Methoxy-1,3-oxathiolan-2-yl)methanol .

This compound is a critical chiral intermediate in the asymmetric synthesis of antiviral nucleoside analogs, most notably Lamivudine (3TC) and Emtricitabine (FTC) . Because the pharmacological efficacy and cytotoxicity of these drugs are highly stereodependent (e.g., the (-)-enantiomer of Lamivudine is significantly less cytotoxic than its (+)-counterpart), achieving high enantiomeric excess (ee) at the oxathiolane stage is a non-negotiable quality attribute[1].

Workflow: Chiral Resolution Strategies

The separation of the (2R,5S) and (2S,5R) enantiomers (and their trans diastereomers) can be achieved through three primary mechanistic pathways. The flowchart below illustrates the strategic decision matrix for isolating the target enantiopure intermediate.

Workflow cluster_0 Separation & Resolution Workflows A Racemic (5-Methoxy-1,3-oxathiolan-2-yl)methanol or Acyclic Precursors (Hemithioacetal Eq.) B1 Chiral HPLC Resolution (Cyclobond I Acetyl / Cellulose) A->B1 Direct Separation B2 Chiral Auxiliary Derivatization (L-Menthol Chloroformate) A->B2 Chemical Rxn B3 Enzymatic DKR (STS / CAL-B Lipases) A->B3 Biocatalysis C1 Direct Enantiomer Elution (Analytical / Semi-Prep) B1->C1 C2 Diastereomeric Crystallization (Scalable, High dr) B2->C2 C3 In Situ Stereoinversion & Esterification (High Yield, High ee) B3->C3 D Enantiopure (2R) Intermediate (Precursor to Lamivudine/Emtricitabine) C1->D C2->D Hydrolysis C3->D

Workflow of chiral separation strategies for 1,3-oxathiolane intermediates.

Strategy Comparison Data

To select the appropriate methodology for your scale and budget, consult the performance metrics in the table below.

Separation StrategyYield PotentialEnantiomeric Excess (ee)ScalabilityPrimary MechanismCost Profile
Enzymatic DKR Up to 100% (Theoretical)>99%High (Industrial)Hemithioacetal equilibrium + Selective acylationModerate (Enzyme cost)
Chiral Auxiliary ~45-50% per cycle>98% (Post-cryst.)Very High (Commercial)Diastereomer crystallizationLow (Cheap reagents)
Chiral HPLC <50%>99%Low (Analytical/Prep)Differential column affinityHigh (Solvent/Column)

Troubleshooting & FAQs

Q1: We are using a standard enzymatic kinetic resolution, but our yield is capped at 50%. How can we improve this?

A1: Standard kinetic resolution is mathematically limited to a 50% yield because the enzyme only acts on one enantiomer, leaving the other unreacted. To break this limit, you must transition to a Dynamic Kinetic Resolution (DKR) [2].

  • The Causality: The 1,3-oxathiolane ring exists in a dynamic equilibrium with its open-chain acyclic hemithioacetal/aldehyde form in solution. By carefully tuning the solvent (e.g., using biphasic organic solvents with phosphate buffer) and utilizing an enzyme like Surfactant-Treated Subtilisin Carlsberg (STS) or Candida antarctica lipase B (CAL-B), the unreacted enantiomer continuously racemizes via the open-chain intermediate[3]. The enzyme selectively and irreversibly acylates only the target enantiomer, driving the equilibrium forward and allowing theoretical yields approaching 100%[2].

Q2: During L-menthol chiral auxiliary derivatization, our diastereomeric ratio (dr) is eroding. What is causing this?

A2: The erosion of diastereoselectivity during the formation of the L-menthyl ester is typically caused by improper temperature control or suboptimal solvent selection during crystallization.

  • The Causality: L-menthol chloroformate reacts with the racemic mixture to form two diastereomers. Because these diastereomers have different physical properties (solubility), they can be separated. However, if the crystallization solvent is too polar, the solubility differential collapses.

  • Solution: Ensure the acylation reaction is kept strictly at 0 °C to prevent thermal epimerization[4]. For crystallization, use a strictly non-polar/weakly polar solvent system (e.g., a carefully titrated Toluene/Hexanes mixture). The desired isomer will precipitate, while the minor isomer is rejected into the mother liquor.

Q3: We are analyzing our resolution efficiency via Chiral HPLC, but we are observing severe peak tailing and poor baseline resolution.

A3: Peak tailing for (5-Methoxy-1,3-oxathiolan-2-yl)methanol derivatives on chiral stationary phases is usually due to secondary interactions between the free hydroxyl groups (or unreacted amines in downstream steps) and the silica backbone of the column.

  • Solution: If using a Cyclobond I Acetyl column, modify your mobile phase to include a buffering agent. A proven self-validating system is the addition of 0.2% Triethylammonium acetate (pH 7.2) [1]. The triethylamine coats the active acidic silanol sites on the column, preventing the secondary retention mechanisms that cause tailing, thereby restoring sharp peaks and accurate ee quantification.

Standardized Experimental Protocols

Protocol A: Enzymatic Dynamic Kinetic Resolution (DKR) using STS

This protocol utilizes biocatalysis to achieve high ee by exploiting the dynamic hemithioacetal equilibrium[2][3].

  • Preparation of Enzyme: Treat Subtilisin Carlsberg with a surfactant (e.g., sodium deoxycholate) and lyophilize to prepare the highly active STS biocatalyst.

  • Reaction Setup: In a reaction vessel, dissolve the acyclic precursors (e.g., glycolaldehyde dimer and 1,4-dithiane-2,5-diol) in a biphasic mixture of Tetrahydrofuran (THF) and Phosphate-Buffered Saline (PBS) at 4 °C.

  • Acylation: Add phenyl acetate (as the acyl donor) and Triethylamine (TEA).

  • Catalysis: Introduce the STS enzyme to the mixture. Stir continuously at 4 °C. The STS will selectively catalyze the cascade addition–cyclization–acetylation reaction.

  • Validation: Monitor the reaction via Chiral HPLC. The STS enzyme selectively drives the formation of the (2R,5S) enantiomer. Stop the reaction when the ee reaches >99%.

  • Isolation: Filter the enzyme, extract the organic layer, and purify the resulting enantioenriched 1,3-oxathiolane via flash chromatography.

Protocol B: Chiral HPLC Analytical Method

Use this protocol to validate the enantiomeric purity of your separated intermediates[1].

  • Column Selection: Equip the HPLC with a Cyclobond I Acetyl column (250 × 4.6 mm) or a Merck Hibar cellulose triacetate column (250 × 10mm, 10μ)[5].

  • Mobile Phase Preparation: Prepare an isocratic eluant of 0.2% Triethylammonium acetate. Adjust the pH strictly to 7.2 using acetic acid. Filter through a 0.22 μm membrane.

  • System Parameters:

    • Flow rate: 1.0 mL/min.

    • Temperature: Ambient (or strictly controlled at 25 °C for reproducibility).

    • Detection: UV at 270 nm (or 300 nm depending on the specific ester derivative)[5].

  • Sample Injection: Dissolve 1 mg of the oxathiolane intermediate in 1 mL of the mobile phase. Inject 10-20 μL.

  • Validation: The enantiomers will elute as distinct peaks (e.g., ~11.0 min and ~12.5 min depending on the exact derivative). Calculate the ee based on the Area Under the Curve (AUC) ratio.

References

  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. "Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution." Chemical Communications (2013). URL:[Link]

  • Hu, L., et al. "Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes." The Journal of Organic Chemistry (2015). URL:[Link]

  • Wang, Z., et al. "A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE." European Patent Office EP2161267A1 (2010).
  • Coates, J. A., et al. "Crystalline oxathiolane derivatives." US Patent US5905082A (1999).
  • Mansour, T. S., et al. "1,3-oxathiolane nucleoside analogues." World Intellectual Property Organization WO1991017159A1 (1991).

Sources

Troubleshooting

overcoming low solubility of (5-Methoxy-1,3-oxathiolan-2-yl)methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "brick-dust" dilemma when working with (5-Methoxy-1,3-oxathiolan-2-yl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "brick-dust" dilemma when working with (5-Methoxy-1,3-oxathiolan-2-yl)methanol .

Recognized primarily as a critical chiral intermediate in the synthesis of antiviral nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC)[1], this compound presents unique physicochemical challenges. Its highly lipophilic 1,3-oxathiolane core and lack of ionizable functional groups make it notoriously difficult to solubilize in standard aqueous buffers[2].

This guide is engineered to provide you with mechanistically grounded, self-validating protocols to overcome these solubility barriers without compromising the structural integrity of your compound.

Part 1: Mechanistic Understanding & Strategy Selection

Before attempting to force this compound into solution, we must understand why it resists hydration and what chemical boundaries we cannot cross.

(5-Methoxy-1,3-oxathiolan-2-yl)methanol contains two highly sensitive structural features:

  • An O,S-acetal at C2 (where the hydroxymethyl group is attached).

  • An O,O-acetal at C5 (where the methoxy group is attached).

Because it lacks basic amines or acidic carboxylates, pH adjustment (salt formation) is physically impossible and chemically dangerous . 1,3-oxathiolanes are notoriously acid-labile. Exposing this compound to acidic aqueous media (pH < 5) will trigger rapid protonation of the acetal oxygens, leading to ring-cleavage, hydrolysis, and the irreversible generation of aldehydes and mercapto-derivatives[3].

Therefore, our solubilization strategies must rely on co-solvation, micellar dispersion, or host-guest complexation at a neutral pH.

SolubilizationWorkflow Start Target: Solubilize (5-Methoxy-1,3-oxathiolan-2-yl)methanol App What is the Downstream Application? Start->App Bio Biological / Cellular Assays App->Bio Chem Chemical Synthesis App->Chem Tox Is DMSO Toxicity a Concern? Bio->Tox DMSO Protocol A: DMSO Co-solvent (Fastest, up to 1% v/v) Chem->DMSO Miscible Organics Tox->DMSO No HPBCD Protocol B: HP-β-CD Inclusion (Non-toxic, high stability) Tox->HPBCD Yes Surfactant Protocol C: Poloxamer Micelles (For high concentrations) Tox->Surfactant Need >5mM

Workflow for selecting the optimal solubilization strategy based on downstream applications.

Part 2: Validated Solubilization Protocols

Protocol A: Solvent-Shift Co-solvation (DMSO/Aqueous)

Mechanism: Dimethyl sulfoxide (DMSO) disrupts the hydrogen-bonding network of water, lowering the dielectric constant of the medium and allowing the hydrophobic oxathiolane ring to solvate. Best For: Standard in vitro enzymatic assays where <1% DMSO is tolerated.

  • Stock Preparation: Weigh the compound and dissolve it entirely in 100% molecular biology grade DMSO to create a 1000x concentrated stock (e.g., 100 mM). Vortex until optically clear.

  • Aqueous Preparation: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 30°C to increase the thermodynamic solubility limit.

  • Solvent Shift: Place the aqueous buffer on a magnetic stirrer at high speed. Dropwise, add the DMSO stock directly into the vortex of the stirring buffer.

    • Causality: Adding the stock dropwise into a large aqueous volume prevents localized supersaturation, which is the primary cause of immediate nucleation and precipitation.

  • Self-Validation Step: Inspect the final solution under a standard light microscope at 40x magnification. The absence of micro-crystals confirms successful solvation.

Protocol B: Host-Guest Complexation via HP-β-CD

Mechanism: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that encapsulates the lipophilic oxathiolane core, while its hydrophilic exterior maintains excellent aqueous solubility, forming a 1:1 inclusion complex[4]. Best For: Cell-based assays or in vivo models where organic solvents cause unacceptable cytotoxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in PBS (pH 7.4).

  • Kneading/Mixing: Add the required mass of (5-Methoxy-1,3-oxathiolan-2-yl)methanol directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature for 12 to 24 hours.

    • Causality: Complexation is an equilibrium-driven process. Sufficient time is required for the solid drug to partition into the cyclodextrin cavities[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Measure the UV absorbance of the filtered solution (approx. 238 nm) and compare it against a standard curve of the compound in 100% methanol to quantify the exact concentration of the solubilized complex.

Protocol C: Micellar Dispersion (Poloxamer 188)

Mechanism: Non-ionic surfactants form micelles above their Critical Micelle Concentration (CMC), trapping the hydrophobic compound within their lipophilic cores while presenting a hydrophilic face to the water[5].

  • Surfactant Buffer: Prepare a 5% (w/v) solution of Poloxamer 188 in your target aqueous buffer.

  • Organic Injection: Dissolve the compound in a minimal volume of ethanol (e.g., 100 µL). Inject this into the stirring surfactant buffer.

  • Evaporation: Pass a gentle stream of nitrogen gas over the stirring solution for 2 hours to evaporate the volatile ethanol, leaving the compound trapped in the aqueous micelles.

  • Self-Validation Step: Use Dynamic Light Scattering (DLS) to confirm the presence of uniform micelles (typically 10-50 nm) and the absence of large aggregates (>1000 nm).

Part 3: Quantitative Data Summary

Summarizing the expected outcomes of the protocols above allows for rapid experimental planning.

Solubilization StrategyMax Achievable Conc.Cytotoxicity RiskPreparation TimeValidation Method
Protocol A (1% DMSO) ~0.5 - 1.0 mMModerate< 15 minsVisual/Microscopic inspection
Protocol B (20% HP-β-CD) > 10.0 mMVery Low12 - 24 hrsUV-Vis Quantification
Protocol C (5% Poloxamer) ~5.0 mMLow2 - 4 hrsDynamic Light Scattering (DLS)

Part 4: Troubleshooting FAQs

Q: My compound immediately crashes out when I dilute my DMSO stock into PBS. What am I doing wrong? A: You are likely experiencing "solvent shift precipitation" caused by localized supersaturation. Ensure you are adding the DMSO stock into the rapidly stirring aqueous phase, not the other way around. If you are already doing this and it still crashes, you have exceeded the thermodynamic solubility limit of the mixture. You must either decrease your final target concentration or switch to Protocol B (HP-β-CD) to artificially raise the solubility limit.

Q: Can I use heat and sonication to force the compound into water faster? A: Proceed with extreme caution. While gentle warming (up to 37°C) is acceptable, applying high heat (>50°C) combined with ultrasonic cavitation in unbuffered water can induce thermal degradation and accelerate the hydrolysis of the methoxy acetal group. If you must sonicate, do so in short bursts on ice to prevent heat accumulation.

Q: I need to run an assay at pH 4.0. Will this compound remain stable once solubilized? A: No. As highlighted in the mechanistic overview, 1,3-oxathiolanes are highly susceptible to acid-catalyzed hydrolysis[3]. At pH 4.0, the acetal oxygens will protonate, leading to rapid ring cleavage. You will end up assaying the degradation products (aldehydes and thiols) rather than your intact compound.

DegradationPathway Intact Intact Oxathiolane Ring (Stable at pH > 7) Acid Aqueous Acid (pH < 5) Intact->Acid H+ attack Protonated Protonated Acetal Intermediate Acid->Protonated Degraded Ring Cleavage: Aldehydes + Thiols Protonated->Degraded Hydrolysis (H2O)

Acid-catalyzed hydrolysis pathway of the 1,3-oxathiolane ring leading to structural degradation.

References

  • Aher, U. P., et al. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." Organic Process Research & Development, ACS Publications (2020). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21262707, (5-Methoxy-1,3-oxathiolan-2-yl)methanol." PubChem (2024). Available at:[Link]

  • Fife, T. H., & Jao, L. K. "Acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes." Journal of the American Chemical Society (1968). Available at:[Link]

  • Ghitman, J., & Voicu, S. I. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, PMC (2023). Available at:[Link]

  • Riaz, M., et al. "Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes." MDPI (2022). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (5-Methoxy-1,3-oxathiolan-2-yl)methanol Quantification

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate (5-Methoxy-1,3-oxathiolan-2-yl)methanol is a critical intermediate in the synthesis of several antiviral drugs, most notably Lamivudine, a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

(5-Methoxy-1,3-oxathiolan-2-yl)methanol is a critical intermediate in the synthesis of several antiviral drugs, most notably Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B.[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods for its quantification are not merely a matter of procedural compliance but a fundamental requirement for ensuring patient safety and product consistency.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of (5-Methoxy-1,3-oxathiolan-2-yl)methanol: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA) and Gas Chromatography with Mass Spectrometry (GC-MS). From our field experience, these two methods represent the most common and practical approaches used in drug development and quality control laboratories.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] This guide will not only present the protocols but also delve into the scientific rationale behind the selection of validation parameters and acceptance criteria, empowering researchers to make informed decisions for their specific applications.

Chapter 1: The Workhorse Method: Reversed-Phase HPLC-PDA

Reversed-Phase HPLC is the predominant technique in pharmaceutical quality control for its versatility, robustness, and suitability for analyzing polar to moderately non-polar organic molecules. For (5-Methoxy-1,3-oxathiolan-2-yl)methanol, a polar compound, an aqueous-organic mobile phase combined with a C18 stationary phase provides an excellent mechanism for retention and separation.

Experimental Protocol: HPLC-PDA Method Validation

The following protocol outlines a comprehensive validation strategy. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which in this case is the accurate quantification of (5-Methoxy-1,3-oxathiolan-2-yl)methanol in a process sample.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Phosphate Buffer (20mM, pH 3.5) and Acetonitrile (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Rationale: A C18 column is selected for its hydrophobic stationary phase, which provides adequate retention for the polar analyte when used with a highly aqueous mobile phase. The phosphate buffer is crucial for maintaining a consistent pH, preventing shifts in the analyte's retention time. Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff and often better peak shapes.[6][7]

2. Validation Experiments:

  • Specificity: A solution of the analyte is spiked with known related substances and potential process impurities. The chromatogram is analyzed to ensure that the peak for (5-Methoxy-1,3-oxathiolan-2-yl)methanol is well-resolved from all other peaks, demonstrating selectivity.

  • Linearity and Range: A series of at least five concentrations, typically spanning 50% to 150% of the target concentration, are prepared and injected in triplicate. A calibration curve is generated by plotting the peak area against concentration. The correlation coefficient (r²), y-intercept, and slope are calculated.[8]

  • Accuracy (Recovery): Accuracy is assessed by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated for each level. As per ICH guidelines, the mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).[9][10]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) is calculated.

    • Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day using a different instrument (if available). The RSD is calculated across both sets of experiments to assess within-laboratory variation.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: Small, deliberate variations are made to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 unit in pH, ±5°C in column temperature). The effect on the results is evaluated to demonstrate the method's reliability during normal usage.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow dev Method Development (Selectivity & Peak Shape) protocol Write Validation Protocol (Define Parameters & Criteria) dev->protocol spec Specificity (Peak Purity & Resolution) protocol->spec lin lin protocol->lin acc Accuracy (% Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec limits LOD & LOQ (S/N Ratio) protocol->limits robust Robustness (Deliberate Changes) protocol->robust report Final Validation Report (Summarize Data) spec->report lin->report acc->report prec->report limits->report robust->report transfer Method Transfer to QC report->transfer

Caption: Logical workflow for HPLC analytical method validation.

Summary of HPLC-PDA Validation Performance
Validation ParameterAcceptance Criteria (ICH Q2(R2))Typical Performance
Specificity Well-resolved peaks, no interferencePeak resolution > 2.0 from nearest impurity
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of test concentration0.8 - 2.4 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (RSD) ≤ 2.0%0.45%
Precision - Intermediate (RSD) ≤ 2.0%0.78%
Limit of Quantification (LOQ) S/N ≥ 100.05 µg/mL
Robustness Results remain within specificationsPassed

Chapter 2: The High-Sensitivity Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for the analysis of volatile and semi-volatile compounds. (5-Methoxy-1,3-oxathiolan-2-yl)methanol, with a hydroxyl group, is sufficiently polar that column selection is critical to prevent peak tailing. A polar stationary phase, such as one based on polyethylene glycol (WAX), is the logical choice.[11][12] Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, making it an excellent alternative for trace-level quantification or for confirmatory analysis.

Experimental Protocol: GC-MS Method Validation

1. Chromatographic and Spectrometric Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 220°C

  • Injection Mode: Split (50:1)

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 220°C (hold 5 min)

  • MS Transfer Line Temp: 230°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z specific to the analyte)

Rationale: A WAX column is used for its polarity, which offers good interaction and peak shape for the hydroxyl-containing analyte.[11] A temperature program is employed to ensure the analyte is eluted with a good peak shape while separating it from any lower or higher boiling point impurities. MS detection in SIM mode is chosen for its superior sensitivity and selectivity compared to a flame ionization detector (FID), as it filters out noise from co-eluting matrix components.

2. Validation Experiments: The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are conducted in a manner analogous to the HPLC protocol. For specificity in GC-MS, the key is demonstrating that no other components produce a signal at the selected ions at the retention time of the analyte.

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow dev Method Development (Optimize Temp Program) protocol Write Validation Protocol (Define SIM Ions & Criteria) dev->protocol spec Specificity (Ion Purity & Resolution) protocol->spec lin lin protocol->lin acc Accuracy (% Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec limits LOD & LOQ (S/N Ratio in SIM) protocol->limits robust Robustness (Flow & Temp Changes) protocol->robust report Final Validation Report (Summarize Data) spec->report lin->report acc->report prec->report limits->report robust->report transfer Method Transfer to QC report->transfer

Caption: Logical workflow for GC-MS analytical method validation.

Summary of GC-MS Validation Performance
Validation ParameterAcceptance Criteria (ICH Q2(R2))Typical Performance
Specificity No interfering peaks at selected ionsBaseline resolution, clean mass spectrum
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of test concentration0.05 - 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision - Repeatability (RSD) ≤ 2.0%0.85%
Precision - Intermediate (RSD) ≤ 2.0%1.10%
Limit of Quantification (LOQ) S/N ≥ 100.005 µg/mL (5 ng/mL)
Robustness Results remain within specificationsPassed

Chapter 3: Head-to-Head Comparison and Method Selection

Choosing the appropriate analytical method depends on the specific requirements of the assay, such as the required sensitivity, sample throughput, and available instrumentation.

FeatureRP-HPLC-PDAGC-MSSenior Scientist's Insight
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility/boiling pointHPLC is generally more suitable for non-volatile, polar compounds without derivatization.
Sensitivity Good (µg/mL level)Excellent (ng/mL level)For trace impurity analysis, GC-MS is the superior choice. For assay and routine QC, HPLC's sensitivity is more than sufficient.
Selectivity Based on retention time and UV spectrumBased on retention time and mass fragmentation patternGC-MS offers significantly higher selectivity, virtually eliminating the risk of interference from co-eluting impurities.
Sample Prep Simple dissolution and filtrationSimple dissolution; matrix must be non-volatileBoth methods feature straightforward sample preparation for this analyte.
Throughput Moderate (Typical run time: 10-15 min)Moderate (Typical run time: 15-20 min)HPLC often has a slight edge in throughput due to shorter equilibration times between runs.
Robustness Very high; a standard in QC labsHigh, but sensitive to inlet contamination and column degradationHPLC methods are generally considered more rugged for routine, high-volume testing environments.
Cost Lower instrument and operational costHigher instrument and maintenance costThe capital and maintenance costs for a GC-MS system are substantially higher than for an HPLC-PDA system.
Recommendation
  • For Routine Quality Control (Assay, Purity): RP-HPLC-PDA is the recommended method. It provides the necessary accuracy, precision, and robustness for release and stability testing in a cost-effective and high-throughput manner.[13][14]

  • For Trace-Level Impurity Analysis or Confirmatory Testing: GC-MS is the preferred method. Its superior sensitivity and selectivity are essential for identifying and quantifying impurities that may be present at very low levels.

Conclusion

Both RP-HPLC-PDA and GC-MS are powerful and reliable techniques for the quantification of (5-Methoxy-1,3-oxathiolan-2-yl)methanol. A thorough validation, guided by ICH principles, is essential to demonstrate that the chosen method is fit-for-purpose.[5][15] The selection between these two methods should be a strategic decision based on the specific analytical objective. An HPLC method serves as a robust workhorse for routine quality control, while a GC-MS method provides an invaluable tool for high-sensitivity impurity profiling. Adopting a lifecycle approach to analytical procedures, as encouraged by the new ICH Q14 guideline, ensures that these methods remain effective and compliant throughout the product's lifecycle.[10][16]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd (hosting FDA document) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of analytical procedures q2(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Alternative Source) Source: European Bioanalysis Forum URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Simultaneous Quantification of Lamivudine, Zidovudine and Related Impurities in Fixed Oral Dosage Combination Using RP-HPLC with DAD detection Source: IISTE.org URL: [Link]

  • Title: Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Ph. Eur. Monograph 2217: Lamivudine Related Substances Source: Phenomenex URL: [Link]

  • Title: Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of a gas chromatographic method for methanol determination Source: ResearchGate URL: [Link]

  • Title: HPLCとGCを上手に使用するための基礎科学 (Fundamentals of HPLC and GC for effective use) Source: J-STAGE URL: [Link]

  • Title: 溶離液に使う有機溶媒の選択 (Selection of organic solvents for eluent) Source: GL Sciences Inc. URL: [Link]

  • Title: メタノールとアセトニトリルを使い分ける7つのポイント (7 points to distinguish between methanol and acetonitrile) Source: Shimadzu Corporation URL: [Link]

Sources

Comparative

Comprehensive Purity Analysis of (5-Methoxy-1,3-oxathiolan-2-yl)methanol: GC-MS vs. LC-MS Methodologies

Executive Summary (5-Methoxy-1,3-oxathiolan-2-yl)methanol (C5H10O3S, MW: 150.2 g/mol ) is a pivotal chiral intermediate in the synthesis of antiretroviral nucleoside analogues, most notably Lamivudine (3TC) and Emtricita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methoxy-1,3-oxathiolan-2-yl)methanol (C5H10O3S, MW: 150.2 g/mol ) is a pivotal chiral intermediate in the synthesis of antiretroviral nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine (FTC)[1]. Because the pharmacological efficacy and safety of these active pharmaceutical ingredients (APIs) are strictly dependent on their stereochemistry—specifically the (-)-(2R,5S) configuration—rigorous purity analysis of this oxathiolane intermediate is a critical quality attribute (CQA) in drug development[2].

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity profiling of (5-Methoxy-1,3-oxathiolan-2-yl)methanol, detailing the mechanistic causality behind each analytical workflow.

Physicochemical Profiling & Analytical Challenges

The molecule features a 1,3-oxathiolane heterocyclic ring, a methoxy group at C5, and a hydroxymethyl group at C2. This unique structure presents two primary analytical hurdles:

  • Thermal Lability: The C-S-C linkage within the oxathiolane ring is highly susceptible to thermal degradation and ring-opening at elevated temperatures (typically >200°C), which complicates traditional high-temperature GC analysis.

  • Stereoisomerism: The presence of two chiral centers generates four possible stereoisomers (two pairs of enantiomers within cis and trans diastereomers)[3]. Differentiating the active cis-enantiomer from the cytotoxic trans-isomer requires advanced chiral resolution techniques[4].

Workflow Start (5-Methoxy-1,3-oxathiolan-2-yl)methanol Sample Goal Purity Analysis Strategy Start->Goal GCMS GC-MS Pathway (Volatile Impurities) Goal->GCMS Chemical Profiling LCMS LC-MS Pathway (Stereochemical Purity) Goal->LCMS Chiral Resolution Deriv Silylation (BSTFA) Protects OH Group GCMS->Deriv Direct Direct Injection Preserves Oxathiolane Ring LCMS->Direct EI Electron Ionization (EI) Hard Fragmentation Deriv->EI ESI Electrospray Ionization (ESI) Soft Ionization [M+H]+ Direct->ESI

Analytical decision workflow for (5-Methoxy-1,3-oxathiolan-2-yl)methanol purity profiling.

Methodology 1: GC-MS (The High-Resolution Volatile Approach)

While GC-MS offers superior theoretical plates for resolving volatile synthetic byproducts, the free hydroxyl group of the intermediate causes severe peak tailing and exacerbates thermal degradation in the injection port.

Mechanistic Rationale: To bypass thermal instability, pre-column derivatization via silylation is mandatory. By reacting the intermediate with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogen of the hydroxyl group is replaced with a bulky trimethylsilyl (TMS) group. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and shielding the oxathiolane ring from thermal cleavage during gas-phase transition.

Optimized GC-MS Protocol
  • Sample Preparation: Accurately weigh 10 mg of the intermediate and dissolve it in 1.0 mL of anhydrous pyridine to ensure a moisture-free environment.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. Vortex thoroughly and incubate in a heating block at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL of the derivatized sample into a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Maintain the inlet temperature at a conservative 220°C to prevent thermal degradation. Oven program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragmentation of the TMS-ether derivative (e.g., loss of the TMS-OH group, m/z 90).

Methodology 2: LC-MS (The Direct & Stereoselective Approach)

LC-MS is widely considered the gold standard for analyzing this specific intermediate. It bypasses the need for derivatization and operates at near-ambient temperatures, perfectly preserving the fragile oxathiolane core. Crucially, Liquid Chromatography can be coupled with Chiral Stationary Phases (CSPs) to resolve the critical stereoisomers[5].

Mechanistic Rationale: Electrospray Ionization (ESI) provides "soft" ionization, yielding the intact protonated molecular ion [M+H]+ at m/z 151.2 without the extensive fragmentation seen in EI. The use of a volatile buffer (ammonium acetate) in the mobile phase stabilizes the pH, ensuring consistent ionization efficiency while preventing salt precipitation in the MS source.

Optimized Chiral LC-MS Protocol
  • Sample Preparation: Dilute the sample to 1 mg/mL in Acetonitrile/Water (50:50, v/v). Direct injection requires no derivatization, preserving the native stereochemistry.

  • Chromatography: Utilize a Chiralpak IC column (250 × 4.6 mm, 5 µm) to achieve baseline separation of the (2R,5S) and (2S,5R) enantiomers.

  • Mobile Phase: Employ isocratic elution using 0.1% Ammonium Acetate in Water / Acetonitrile (30:70, v/v) at a flow rate of 0.8 mL/min.

  • Mass Spectrometry: Operate ESI in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the molecular ion at m/z 151.2 [M+H]+ and the sodium adduct at m/z 173.2 [M+Na]+.

Stereochem Racemic Racemic Intermediate (Mixed Isomers) ChiralLC Chiral LC Separation (e.g., Chiralpak IC) Racemic->ChiralLC Cis Cis-Diastereomers (Target Precursors) ChiralLC->Cis Trans Trans-Diastereomers (Process Impurities) ChiralLC->Trans Enant1 (-)-(2R,5S)-Enantiomer Yields Active API Cis->Enant1 Baseline Resolution Enant2 (+)-(2S,5R)-Enantiomer Yields Cytotoxic API Cis->Enant2 Baseline Resolution

Chiral LC-MS resolution pathway for isolating the active (2R,5S) stereoisomer.

Comparative Data Analysis

Table 1: Performance Metrics Comparison
ParameterGC-MS (Derivatized)LC-MS (Direct/Chiral)
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Sample Preparation High (Requires BSTFA silylation)Low (Direct dilution)
Thermal Stability Low (Risk of ring degradation >220°C)High (Ambient temperature analysis)
Stereoisomer Resolution Poor (Requires specialized chiral GC columns)Excellent (Using Chiralpak/Chiralcel columns)
Limit of Detection (LOD) ~10-50 ng/mL~1-5 ng/mL
Primary Application Volatile synthetic byproducts & solventsDiastereomeric/Enantiomeric excess determination
Table 2: Impurity Profiling Capabilities
Impurity TypeGC-MS SuitabilityLC-MS SuitabilityMechanistic Rationale
Unreacted 1,4-Dithiane-2,5-diol HighLowHighly volatile; poor ionization in ESI without chromophores.
Trans-Diastereomers LowHighThermally labile; easily resolved on LC chiral stationary phases.
(2S,5R)-Enantiomer LowHighRequires delicate chiral recognition mechanisms best suited for LC.
Residual Toluene/Solvents HighNoneSolvents elute in the void volume of LC but are easily quantified by GC.

Strategic Recommendations

For routine lot-release and stereochemical validation of (5-Methoxy-1,3-oxathiolan-2-yl)methanol, Chiral LC-MS is the mandatory primary technique . Its ability to non-destructively resolve the critical (-)-(2R,5S) enantiomer from its cytotoxic counterparts without derivatization artifacts ensures the highest degree of data integrity and regulatory compliance[3].

Conversely, GC-MS should be deployed as an orthogonal technique specifically during the early stages of process chemistry to profile volatile, non-polar impurities (e.g., residual solvents, unreacted thiols) that may not ionize efficiently in an ESI source.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC - NIH. National Institutes of Health.
  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. National Institutes of Health.
  • WO2013021290A1 - A stereoselective process for preparation of 1,3-oxathiolane nucleosides. Google Patents.
  • EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine. Google Patents.
  • US20110130559A1 - Methods to Manufacture 1,3-Dioxolane Nucleosides. Google Patents.

Sources

Validation

Benchmarking Synthesis Pathways for (5-Methoxy-1,3-oxathiolan-2-yl)methanol: A Comparative Guide for NRTI Intermediates

As drug development professionals scale the production of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC), the synthesis of the chiral 1,3-oxathiolane core remains the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale the production of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC), the synthesis of the chiral 1,3-oxathiolane core remains the primary economic and technical bottleneck. The intermediate (5-methoxy-1,3-oxathiolan-2-yl)methanol—and its protected ester analogs—serves as the foundational building block for these essential antiretrovirals.

This guide objectively benchmarks the two predominant synthetic pathways for constructing this oxathiolane core: the Traditional Acetal Condensation Route and the modern Constraint-Driven (Supply-Centered) Route . By analyzing the mechanistic causality, scalability, and economic profiles of each, researchers can make informed decisions for process chemistry optimization.

Mechanistic Pathways & Causality

Pathway A: Traditional Acetal Condensation

The historical approach to the 1,3-oxathiolane ring relies on the acid-catalyzed condensation of an acyclic acetal with a protected glycolaldehyde[1].

The Causality of Reagent Choice: Mercaptoacetaldehyde dimethyl acetal and benzoyloxyacetaldehyde are selected because their condensation directly yields the functionalized 5-methoxy (or 5-benzoyloxy) oxathiolane ring. Toluene is utilized as the solvent to permit the azeotropic removal of methanol and water, physically driving the thermodynamic equilibrium toward the cyclic product[1]. However, this route inherently produces a racemic mixture. To achieve the required (2R,5S) stereochemistry, an expensive chiral auxiliary (typically L-menthol) is introduced to facilitate a Dynamic Kinetic Resolution (DKR) via selective crystallization[2].

TraditionalRoute A Mercaptoacetaldehyde Dimethyl Acetal B Benzoyloxyacetaldehyde C Acid-Catalyzed Condensation (Toluene, Reflux) D Racemic 1,3-Oxathiolane Intermediate C->D - H2O / MeOH E Dynamic Kinetic Resolution (L-Menthol) D->E F Enantiopure (2R,5S) Oxathiolane Derivative E->F Crystallization AB AB AB->C

Figure 1: Traditional Acetal Condensation Pathway for 1,3-Oxathiolane Synthesis.

Pathway B: Constraint-Driven (Supply-Centered) Route

Developed to bypass the high cost of specialty acetals, the constraint-driven route constructs the oxathiolane core entirely from sub-$1/kg commodity feedstocks: chloroacetic acid, sodium thiosulfate, and vinyl acetate[2].

The Causality of Reagent Choice: This pathway leverages sulfenyl chloride chemistry. Sulfuryl chloride (SO₂Cl₂) serves a dual mechanistic purpose. First, it oxidizes a thioglycolate ester into a highly electrophilic sulfenyl chloride, which rapidly adds across the double bond of vinyl acetate. Second, excess SO₂Cl₂ performs an alpha-chlorination on the ester, establishing the precise oxidation state required for the core[2]. The subsequent addition of water triggers a spontaneous hydrolysis and ring closure, yielding the functionalized oxathiolane ready for N-glycosylation[2].

SupplyCenteredRoute A Thioglycolate Ester (from Chloroacetic Acid) C Sulfenyl Chloride Formation A->C B Sulfuryl Chloride (SO2Cl2) B->C D Vinyl Acetate Addition C->D E Alpha-Chlorination (Excess SO2Cl2) D->E F Dichlorinated Intermediate E->F G Aqueous Cyclization (H2O) F->G H 1,3-Oxathiolane Core (Ready for Glycosylation) G->H Ring Closure

Figure 2: Constraint-Driven Synthesis Pathway via Sulfenyl Chloride Chemistry.

Quantitative Benchmarking

The following table summarizes the operational and economic metrics of both pathways based on recent process chemistry optimizations.

ParameterTraditional Acetal CondensationConstraint-Driven (Supply-Centered)
Primary Reagents Mercaptoacetaldehyde dimethyl acetal, BenzoyloxyacetaldehydeThioglycolate ester, Vinyl acetate, Sulfuryl chloride (SO₂Cl₂)
Raw Material Cost High (Specialty acetals and protected aldehydes)Very Low (<$1/kg commodity chemical feedstocks)
Key Reaction Mechanism Acid-catalyzed cyclocondensationSulfenyl chloride addition & aqueous cyclization
Stereocontrol Strategy DKR via L-Menthol esterification post-cyclizationDKR integrated via L-Menthyl thioglycolate starting material
Scalability Limitations Azeotropic distillation bottlenecks at massive scaleHighly exothermic halogenation requires strict thermal control
Downstream Compatibility Requires strong Lewis acids (TMSOTf) for glycosylationCompatible with mild, inexpensive ZrCl₄ substrate activators

Note: For the subsequent N-glycosylation of these intermediates into Lamivudine, recent data shows that utilizing 0.5 equivalents of ZrCl₄ acts as a superior, mild substrate activator at room temperature, significantly improving chemical efficiency and stereoselectivity over traditional catalysts[3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the self-validating experimental systems for both pathways.

Protocol A: Traditional Condensation to (±)-5-Methoxy-1,3-oxathiolane-2-methanol benzoate
  • Preparation: In a jacketed reactor equipped with a Dean-Stark apparatus, dissolve 1.0 eq of mercaptoacetaldehyde dimethyl acetal and 1.0 eq of benzoyloxyacetaldehyde in anhydrous toluene[1].

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂ in hot methanol) or Brønsted acid under a nitrogen atmosphere[1].

  • Cyclization & Validation: Heat the mixture to reflux. Self-Validation: Monitor the continuous collection of the methanol/water byproduct in the Dean-Stark trap. The physical separation of this byproduct is the causal driver of the reaction's progress. Confirm reaction completion via ¹H NMR by observing the complete disappearance of the aldehyde proton signal (~9.5 ppm).

  • Workup: Cool the mixture, neutralize with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate under vacuum to yield the racemic oxathiolane oil[1].

Protocol B: Constraint-Driven Synthesis via Sulfenyl Chloride
  • Thiol Preparation: Dissolve L-menthyl thioglycolate (synthesized directly from thioglycolic acid and L-menthol) in toluene. Cool the reactor strictly to 0°C[2].

  • Halogenation & Addition: Slowly add SO₂Cl₂ via a syringe pump, followed by vinyl acetate. Self-Validation: This reaction is highly exothermic. The protocol validates itself through thermal monitoring; an internal RTD probe must confirm the temperature does not exceed 15°C to prevent degradation of the highly reactive sulfenyl chloride intermediate[2].

  • Alpha-Chlorination: Introduce excess SO₂Cl₂ to alpha-chlorinate the ester. Self-Validation: Extract an aliquot and analyze via ¹H NMR. The formation of the dichlorinated intermediate is validated by a distinct downfield shift of the alpha-proton[2].

  • Aqueous Cyclization: Quench the reaction mixture with water. The hydrolysis of the chlorinated intermediate triggers spontaneous ring closure, generating the optically active 1,3-oxathiolane core in high yield[2].

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Stability of Methoxy Oxathiolane Derivatives

In the landscape of antiviral drug discovery, nucleoside analogues containing a 1,3-oxathiolane ring have proven to be a cornerstone, with landmark drugs like Lamivudine (3TC) demonstrating their therapeutic prowess.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiviral drug discovery, nucleoside analogues containing a 1,3-oxathiolane ring have proven to be a cornerstone, with landmark drugs like Lamivudine (3TC) demonstrating their therapeutic prowess.[1] The strategic modification of these core structures is a critical exercise in medicinal chemistry, aimed at enhancing efficacy, optimizing safety profiles, and improving pharmacokinetic properties. A common modification is the introduction of a methoxy group, a bioisosteric replacement for hydroxyl groups that can block sites of metabolic oxidation and modulate lipophilicity.[2]

However, the precise placement of this methoxy substituent can profoundly influence the molecule's stability, dictating its fate in a biological system. An unstable compound may be cleared too rapidly to exert a therapeutic effect or may be prematurely degraded in circulation, leading to misleading in vitro data.[3][4]

This guide provides a comprehensive framework for the comparative in vitro stability assessment of novel methoxy oxathiolane derivatives. We will move beyond rote protocols to explain the causal-driven choices in experimental design, ensuring that the data generated is not only accurate but also deeply informative for guiding drug development decisions.

Pillar 1: Understanding the Arenas of Instability

Before designing experiments, we must understand the two primary environments where a drug candidate faces stability challenges in vitro: the metabolic machinery of the liver and the enzymatic landscape of the plasma.

  • Metabolic Stability (The Liver): This refers to a compound's susceptibility to enzymatic degradation, primarily by hepatic enzymes. The liver is the body's main metabolic hub, and rapid metabolism is a major cause of high drug clearance and poor bioavailability.[5] Our primary tools to investigate this are liver-derived subcellular fractions (microsomes) and intact cells (hepatocytes).

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7][8] They are a cost-effective and robust tool for high-throughput screening of CYP-mediated metabolism.[8]

    • Hepatocytes: Considered the "gold standard," these intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete and physiologically relevant picture of hepatic metabolism.[7][9]

  • Plasma Stability (The Circulation): This assesses a compound's stability in the bloodstream. Certain chemical motifs, such as esters and amides, are particularly vulnerable to hydrolysis by plasma enzymes like esterases and amidases.[3][4] Assessing plasma stability is crucial because instability here can result in rapid clearance, short half-life, and difficulty in interpreting data from other assays.[3]

Pillar 2: Experimental Design & Protocols

A robust comparison requires standardized, well-controlled experiments. Here, we detail the protocols for two fundamental assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. The goal is to determine key pharmacokinetic parameters: the percentage of the parent compound remaining, its metabolic half-life (t½), and its intrinsic clearance (CLint).[10]

Workflow for In Vitro Stability Assessment

G cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Plasma Stability A Test Compound (Methoxy Oxathiolane Derivative) B Incubate with Liver Microsomes + NADPH Cofactor @ 37°C A->B C Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E Analyze by LC-MS/MS D->E F Calculate t½ & CLint E->F Result Comparative Stability Profile F->Result G Test Compound (Methoxy Oxathiolane Derivative) H Incubate with Plasma (Human, Rat, Mouse) @ 37°C G->H I Sample at Time Points (e.g., 0, 60, 120, 240 min) H->I J Precipitate Proteins (e.g., Acetonitrile) I->J K Analyze by LC-MS/MS J->K L Calculate % Remaining & t½ K->L L->Result

Caption: General workflow for assessing metabolic and plasma stability.

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to Phase I metabolism by CYP enzymes.[10] The central principle is to incubate the test compound with liver microsomes and an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[6][11]

Methodology

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create a 100 µM working solution in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[10]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5-1.0 mg/mL protein in phosphate buffer.[6][12]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH, ensuring enzyme activity is not limited by cofactor depletion.[11][13]

    • Control Compounds: Include compounds with known stability profiles (e.g., Midazolam for high clearance, Diclofenac for medium clearance) to validate the assay's performance.[10]

  • Incubation Procedure:

    • Pre-warm all solutions to 37°C in a shaking water bath.[14]

    • In microcentrifuge tubes, combine the microsomal solution and the test compound working solution. Allow a 5-10 minute pre-incubation period for the compound to equilibrate with the microsomes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

    • Self-Validation: Run parallel incubations without the NADPH regenerating system. Any degradation observed in this "minus-NADPH" condition is due to chemical instability or non-NADPH-dependent enzymes, not CYP metabolism.[6]

    • Incubate the reaction mixtures at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Sample Processing & Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).[10][14] This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[11]

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[15][16] The sensitivity and specificity of LC-MS/MS are essential for accurately measuring compound levels.[15]

G cluster_workflow Liver Microsomal Assay Protocol cluster_controls Essential Controls prep 1. Reagent Prep - Test Compound (1µM final) - Microsomes (0.5 mg/mL) - NADPH System pre_inc 2. Pre-incubation - Mix Compound + Microsomes - Equilibrate at 37°C prep->pre_inc start 3. Start Reaction - Add NADPH System - Start Timer (T=0) pre_inc->start sample 4. Time-Point Sampling - Aliquots at 0, 5, 15, 30, 60 min start->sample neg_ctrl Negative Control (No NADPH) Measures non-CYP degradation start->neg_ctrl Parallel Incubation quench 5. Quench Reaction - Add cold Acetonitrile + IS sample->quench process 6. Sample Processing - Vortex & Centrifuge quench->process analyze 7. LC-MS/MS Analysis - Quantify Parent Compound process->analyze pos_ctrl Positive Controls (e.g., Midazolam) Validates enzyme activity

Caption: Step-by-step workflow for the liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

This assay determines a compound's stability in the presence of plasma enzymes.[3] It is critical for identifying labile structural motifs and for designing prodrugs intended to be activated in circulation.[3][4]

Methodology

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions as described for the microsomal assay.

    • Plasma: Use commercially available, pooled plasma from relevant species (e.g., human, rat, mouse). Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates before use.

    • Control Compound: Include a compound known to be unstable in plasma (e.g., a simple ester like procaine) to ensure the enzymatic activity of the plasma is intact.

  • Incubation Procedure:

    • Aliquot plasma into microcentrifuge tubes and pre-warm to 37°C.

    • Spike the test compound into the plasma to a final concentration (e.g., 1 µM). Mix thoroughly. This is your T=0 time point.

    • Incubate the samples at 37°C. At specified time points (e.g., 0, 60, 120, 240 minutes), remove an aliquot.[3]

  • Sample Processing & Analysis:

    • Immediately stop the reaction by precipitating the plasma proteins. Add the aliquot to a tube containing at least 3 volumes of cold acetonitrile with an internal standard.[17]

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method.

Pillar 3: Data Interpretation and Comparative Analysis

The raw data from the LC-MS/MS analysis (peak area ratios) must be converted into meaningful stability parameters.

  • Half-Life (t½): The time required for 50% of the parent compound to be eliminated. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.

    • Equation: t½ = 0.693 / k[9]

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[9][10]

Hypothetical Comparative Data for Methoxy Oxathiolane Derivatives

Let's consider three hypothetical derivatives of an oxathiolane nucleoside, where the only difference is the position of a single methoxy group on an attached phenyl ring.

Compound IDMethoxy PositionMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Plasma Stability (% Remaining @ 4h)
MXO-1 4'-position (para)4530.895%
MXO-2 2'-position (ortho)> 60< 23.192%
MXO-3 3'-position (meta)1877.094%
Propranolol (Control)2263.098%

Interpretation:

  • MXO-3 (3'-position): This compound is metabolized very rapidly in liver microsomes, with a short half-life and high intrinsic clearance. This suggests the 3'-position is highly susceptible to metabolic attack, likely O-demethylation by CYP enzymes. This compound would be flagged as having a potential liability for high in vivo clearance.

  • MXO-2 (2'-position): This derivative is the most stable in the microsomal assay. The ortho-methoxy group may cause steric hindrance, preventing the CYP enzymes from accessing the site of metabolism. This compound shows the most promising metabolic stability profile.

  • MXO-1 (4'-position): This compound shows intermediate stability. While more stable than the meta-isomer, it is still cleared more rapidly than the ortho-isomer.

  • Plasma Stability: All three derivatives demonstrate high stability in plasma, suggesting they do not contain functional groups readily hydrolyzed by plasma enzymes. This increases confidence that any observed clearance in vivo would likely be due to hepatic metabolism rather than degradation in circulation.

Potential Metabolic Pathway of a Methoxy Group

The primary metabolic fate of a methoxy group is often O-demethylation, a reaction catalyzed by CYP enzymes to produce a more polar hydroxylated metabolite, which can then be further conjugated and excreted.

G Parent R-O-CH₃ (Methoxy Derivative) Intermediate [R-O-CH₂•] (Unstable Intermediate) Parent->Intermediate CYP450 + NADPH, O₂ Metabolite R-OH (Hydroxylated Metabolite) Intermediate->Metabolite Formaldehyde HCHO (Formaldehyde) Intermediate->Formaldehyde

Caption: O-demethylation is a common Phase I metabolic pathway for methoxy groups.

Conclusion

The in vitro stability assessment of methoxy oxathiolane derivatives is a critical step in the early drug discovery process.[5] By employing methodologically sound and well-controlled assays, we can generate reliable, comparative data that directly informs structure-activity relationships (SAR) and structure-property relationships (SPR). This guide provides the foundational protocols and interpretive framework to distinguish between derivatives with favorable pharmacokinetic potential and those with metabolic liabilities. A compound like MXO-2 from our hypothetical example, which combines high metabolic stability with high plasma stability, would be prioritized for further in vivo studies, demonstrating how these early, data-driven decisions are essential for the efficient development of new therapeutic agents.

References

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Drug Metabolite Stability Assay Protocol in Whole Blood. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. PMC. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • ADC Plasma Stability Assay. iQ Biosciences. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method. PubMed. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journals. [Link]

  • [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. PubMed. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • In Vitro Metabolic Stability: Preclinical Pharmacology Core. UT Southwestern Medical Center. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. [Link]

  • Metabolic Stability In Drug Metabolism: IVIVE Models. Pharmaron. [Link]

  • Molecular level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First princi. DOI. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. MDPI. [Link]

Sources

Validation

Analytical Cross-Validation Guide: High-Field NMR and ATR-FTIR for (5-Methoxy-1,3-oxathiolan-2-yl)methanol

Executive Summary (5-Methoxy-1,3-oxathiolan-2-yl)methanol is a structurally complex, stereochemically sensitive intermediate critical to the synthesis of antiretroviral active pharmaceutical ingredients (APIs) such as La...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methoxy-1,3-oxathiolan-2-yl)methanol is a structurally complex, stereochemically sensitive intermediate critical to the synthesis of antiretroviral active pharmaceutical ingredients (APIs) such as Lamivudine (3TC) and Emtricitabine (FTC)[1][2]. Because the 1,3-oxathiolane ring contains two chiral centers (C2 and C5), the synthesis inherently yields a mixture of cis and trans diastereomers[2].

For drug development professionals, ensuring the absolute structural integrity and quantifying the cis/trans ratio of this intermediate is non-negotiable, as only the cis-configuration yields the biologically active API[2]. This guide objectively compares the industry gold-standard analytical workflow (High-Field Multi-Nuclear NMR cross-validated with ATR-FTIR) against lower-tier alternatives, providing actionable, self-validating protocols for rigorous structural elucidation.

The Analytical Challenge & Causality

Relying on a single analytical modality to characterize 1,3-oxathiolane derivatives often leads to critical failures in downstream API synthesis:

  • The NMR Limitation: While NMR is excellent for connectivity, the acetal-like C5 position and the thioether C4 position create complex, overlapping diastereotopic signals. Trace acidic impurities in NMR solvents can also catalyze the epimerization of the C5-methoxy group, artificially altering the observed cis/trans ratio during analysis.

  • The IR Limitation: Infrared spectroscopy confirms the presence of the critical hydroxymethyl (-CH2OH) and methoxy (-OCH3) functional groups. However, traditional transmission IR using KBr pellets introduces hygroscopic artifacts (water absorption) that perfectly mask the critical O-H stretch of the molecule.

By cross-validating High-Field NMR (400+ MHz) with Attenuated Total Reflectance (ATR) FTIR , researchers create an orthogonal, self-validating dataset that eliminates these blind spots.

Workflow Comparison: Gold Standard vs. Alternative

Table 1: Performance Comparison of Analytical Workflows
Analytical ParameterHigh-Field NMR (400+ MHz) + ATR-FTIR (Gold Standard)Benchtop NMR (60-90 MHz) + Transmission IR (Alternative)
C4 Proton Resolution Fully resolved diastereotopic ABX system[3]Unresolved, overlapping multiplet (loss of J -couplings)
Stereochemical Assignment Explicit via 2D NOESY (C2-H / C5-H spatial correlation)Inconclusive; relies on ambiguous 1D chemical shift differences
Moisture Interference Zero (Direct neat application on ATR diamond crystal)High (KBr hygroscopicity masks O-H stretch at ~3300 cm⁻¹)
Sample Degradation Risk Low (Rapid acquisition, neutralized solvent protocols)High (Extended prep time, potential acid catalysis in wet KBr)
Table 2: Expected High-Field NMR Chemical Shifts

Note: Values are representative for the anomeric mixture of the oxathiolane ring system based on established literature[2][4].

NucleusPositionChemical Shift (ppm)Multiplicity / Causality
¹H C2-H (Anomeric)5.40 – 5.65Multiplet; heavily influenced by adjacent O and S atoms[2].
¹H C5-H (Anomeric)5.00 – 5.40Multiplet; distinct shifts for cis vs trans isomers[2][3].
¹H -OCH₃~3.42Singlet; integrates to 3H per anomer[2].
¹H C4-H₂ (Ring)3.10 – 3.30Diastereotopic AB system; split by adjacent chiral centers[2].
¹³C C5 (Acetal)~105.0Highly deshielded due to two adjacent oxygen atoms.
¹³C C2 (Thioacetal)~85.0Deshielded by adjacent oxygen and sulfur[3].
Table 3: Key ATR-FTIR Vibrational Frequencies
Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Value
O-H Stretch ~3300 - 3400Broad, StrongConfirms the intact hydroxymethyl group at C2.
C-H Aliphatic ~2850 - 2950MediumConfirms the methoxy and ring methylene protons.
C-O-C Stretch ~1050 - 1150Strong, SharpValidates the acetal linkage at C5 and ether linkages.
C-S Stretch ~650 - 700WeakConfirms the intact thioether linkage in the ring.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To prevent data corruption, this protocol includes a chemical neutralization step to protect the acid-sensitive acetal.

  • Solvent Neutralization (Critical Step): Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short glass-wool plug containing 50 mg of basic alumina.

    • Causality: Commercially aged CDCl₃ generates trace deuterium chloride (DCl). DCl will rapidly catalyze the epimerization of the C5-methoxy group, destroying the true cis/trans ratio of your synthesized batch.

  • Sample Preparation: Dissolve 15-20 mg of (5-Methoxy-1,3-oxathiolan-2-yl)methanol in 0.6 mL of the neutralized CDCl₃.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (256 scans) spectra.

    • Validation Check: Integrate the methoxy protons (~3.42 ppm) against the C2/C5 anomeric protons (~5.4-5.6 ppm). The ratio must be exactly 3:1:1 to confirm no ring-opening has occurred[2].

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms.

    • Causality: The cis-isomer will exhibit a strong through-space cross-peak between the C2-H and C5-H protons. The trans-isomer will show a negligible or absent cross-peak, allowing for definitive stereochemical assignment.

  • Post-Acquisition Validation: Re-run a rapid 1-scan ¹H 1D spectrum. Compare it to the initial 1D spectrum to prove that no acid-catalyzed epimerization occurred during the lengthy 2D acquisition.

Protocol B: ATR-FTIR Cross-Validation

This protocol utilizes ATR to bypass the severe limitations of transmission IR.

  • Background Scan: Clean the ATR diamond crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric moisture.

  • Sample Application: Apply 2-3 drops of the neat intermediate directly onto the diamond crystal. Ensure the crystal face is fully covered. Do not use any solvents or KBr matrices.

  • Acquisition & Validation: Acquire the sample spectrum.

    • Causality: Because no hygroscopic KBr is used, any broad band observed at ~3300 cm⁻¹ is definitively the O-H stretch of the C2-hydroxymethyl group, not a water artifact. Cross-reference the sharp C-O-C bands (~1100 cm⁻¹) with the C5 ¹³C NMR shift (~105.0 ppm) to confirm the integrity of the oxathiolane ring.

Workflow Visualization

G cluster_0 Sample Preparation & Integrity cluster_1 Orthogonal Analytical Workflows cluster_2 Cross-Validation & Output Sample Analyte: (5-Methoxy-1,3-oxathiolan-2-yl)methanol Prep Anhydrous CDCl3 + Basic Alumina (Prevents Acetal Epimerization) Sample->Prep NMR High-Field NMR (400+ MHz) Prep->NMR IR ATR-FTIR Spectroscopy Prep->IR NMR_Data 1H/13C Shifts & NOESY (Cis/Trans Ratio & Connectivity) NMR->NMR_Data IR_Data Vibrational Modes (O-H, C-O-C, C-S Stretches) IR->IR_Data Engine Data Synthesis Engine (Correlate Shifts with Vibrations) NMR_Data->Engine IR_Data->Engine Validated Validated API Precursor (Confirmed Cis-Diastereomer) Engine->Validated

Figure 1: Orthogonal cross-validation workflow for stereochemical assignment of oxathiolanes.

References

  • Palladium-Catalyzed Cyclization Reactions of 2-Vinylthiiranes with Heterocumulenes. Regioselective and Enantioselective Formation of Thiazolidine, Oxathiolane, and Dithiolane Derivatives. The Journal of Organic Chemistry - ACS Publications. 3

  • O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization—Synthesis of Fluorescent (Hetero)acenes and Mechanistic Considerations. MDPI. 4

  • An In-Depth Technical Guide to 1,4-Dithiane-2,5-diol: A Versatile Synthon in Organic Synthesis and Drug Discovery. BenchChem. 1

  • US5905082A - Crystalline oxathiolane derivatives. Google Patents. 2

Sources

Comparative

Comparative Guide: Chiral Catalysts for the Resolution of (5-Methoxy-1,3-oxathiolan-2-yl)methanol in Nucleoside Synthesis

The synthesis of enantiomerically pure oxathiolane-based nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine (FTC), hinges on the precise stereochemical control of their precur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiomerically pure oxathiolane-based nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine (FTC), hinges on the precise stereochemical control of their precursors. The intermediate (5-Methoxy-1,3-oxathiolan-2-yl)methanol (and its closely related acetate/hydroxy analogues) presents a unique stereochemical challenge due to its two chiral centers at the C2 and C5 positions.

This guide provides an objective, data-driven comparison of the chiral catalysts and resolution methodologies used to isolate the critical (2R,5S)-enantiomer. By analyzing the causality behind enzymatic and chemical resolution mechanisms, this guide equips drug development professionals with actionable, field-proven insights for process optimization.

Mechanistic Overview of Resolution Strategies

The resolution of (5-Methoxy-1,3-oxathiolan-2-yl)methanol traditionally relied on stoichiometric chiral auxiliaries (e.g., L-menthol derivatives). However, modern process chemistry has shifted toward catalytic and supramolecular approaches to improve atom economy and scalability. The two dominant catalytic paradigms are Enzymatic Resolution (Kinetic and Dynamic Kinetic) and Chiral Co-Crystallization .

Enzymatic Catalysis: The Power of Lipases and Proteases

Enzymes such as lipases and proteases interact with the C2-hydroxymethyl group or the dynamic equilibrium of the oxathiolane ring itself.

  • Surfactant-Treated Subtilisin (STS): Native enzymes often denature in the organic solvents (like THF) required to dissolve oxathiolane substrates. By coating Subtilisin Carlsberg with a surfactant (e.g., AOT), the enzyme is locked into its active conformation. STS facilitates a Dynamic Kinetic Resolution (DKR) by selectively acylating one enantiomer while the unreacted substrate continuously racemizes in solution via a transient hemithioacetal intermediate[1]. This bypasses the 50% yield limitation of traditional kinetic resolution.

  • Candida antarctica Lipase B (CAL-B): CAL-B exhibits profound stereoselectivity for the opposite enantiomer compared to STS, providing a highly efficient route to the (+)-oxathiolane precursor [1].

  • Mucor miehei Lipase (MML): Utilized for standard Enzymatic Kinetic Resolution (EKR) , MML selectively acylates the primary alcohol of the (2R,5S)-enantiomer using vinyl acetate as an acyl donor, though yield is inherently capped at 50% [3].

Chemical Resolution: Supramolecular Co-Crystallization

Instead of early-stage covalent modification, late-stage resolution can be achieved using (S)-BINOL .

  • Mechanism of Action: (S)-BINOL acts as a chiral resolving agent that forms a highly specific, hydrogen-bonded supramolecular network exclusively with the cis-(-)-enantiomer of the oxathiolane ring. This causes the selective precipitation of a 1:1 co-crystal, leaving the (+)-enantiomer in the mother liquor [2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of leading chiral catalysts and resolving agents for oxathiolane intermediates.

Catalyst / Resolving AgentResolution TypeTarget EnantiomerMax Theoretical YieldExperimental YieldEnantiomeric Excess (ee)Scalability / Key Advantage
STS (Surfactant-treated) DKR(-)-Precursor (3TC)100%89%>99%High atom economy; green chemistry profile.
CAL-B DKR(+)-Precursor100%83%84 - 95%Excellent for accessing the opposite stereocenter.
Mucor miehei Lipase EKR(-)-Precursor50%45%~90%Mild conditions; requires subsequent separation.
(S)-BINOL Co-Crystallizationcis-(-)-Isomer50%70-75%*>99.9%Highly scalable; ideal for late-stage purification.

*Yield based on the available enantiomer in the racemic mixture.

Visualizing the Resolution Pathways

To understand the divergent outcomes of enzymatic DKR, the following signaling pathway illustrates how STS and CAL-B interact with the dynamic equilibrium of the oxathiolane substrate.

DKR_Mechanism A Racemic Oxathiolane B Hemithioacetal Equilibrium A->B Racemization C STS Catalyst B->C Acylation D CAL-B Catalyst B->D Acylation E (-)-Precursor >99% ee C->E F (+)-Precursor 84% ee D->F

Enzymatic DKR pathway showing divergent enantiomeric resolution via STS and CAL-B catalysts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality (e.g., enzyme activity, equilibrium shifts) can be verified in real-time.

Protocol A: STS-Catalyzed Dynamic Kinetic Resolution (DKR)

This protocol utilizes STS to resolve the oxathiolane intermediate via selective acylation [1].

Reagents: Racemic oxathiolane intermediate, Surfactant-treated Subtilisin Carlsberg (STS), Phenyl acetate (acyl donor), Tetrahydrofuran (THF), Triethylamine (TEA).

  • Substrate Preparation: Dissolve 10 mmol of the racemic oxathiolane intermediate in 50 mL of anhydrous THF.

    • Causality: THF is chosen because it solubilizes the substrate while maintaining the structural integrity of the surfactant-coated enzyme.

  • Catalyst Addition: Add 150 mg of STS and 30 mmol of phenyl acetate to the solution. Add a catalytic amount of TEA (0.5 mmol) to facilitate the hemithioacetal ring-opening equilibrium.

  • Reaction & Incubation: Stir the suspension continuously at 4 °C.

    • Validation Checkpoint 1 (24 hours): Extract a 50 µL aliquot, filter, and analyze via chiral HPLC. You should observe the depletion of the racemic starting material and the emergence of a single product peak (the acetate). If the ee is <95%, the hemithioacetal equilibrium is slower than the acylation rate; increase TEA concentration slightly.

  • Enzyme Recovery: Once HPLC confirms >98% conversion (typically 48-72 hours), terminate the reaction by filtering the mixture through a Celite pad. Wash the recovered STS with cold THF for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the enantioenriched (2R,5S)-oxathiolane acetate via silica gel flash chromatography (Hexanes/EtOAc).

Protocol_Workflow S1 1. Substrate Preparation Dissolve in THF S2 2. Catalyst Addition Add STS & Phenyl Acetate S1->S2 S3 3. DKR Reaction (4°C) HPLC Validation Checkpoint S2->S3 S4 4. Enzyme Filtration Recover STS for Reuse S3->S4 S5 5. Product Isolation Yield >89%, ee >99% S4->S5

Step-by-step experimental workflow for the STS-catalyzed dynamic kinetic resolution.
Protocol B: Supramolecular Resolution via (S)-BINOL Co-Crystallization

This protocol is ideal for late-stage resolution of the deprotected oxathiolane core [2].

Reagents: Racemic oxathiolane mixture, (S)-(-)-1,1′-Bi(2-naphthol) [(S)-BINOL], Methanol.

  • Solution Preparation: Suspend 50 mmol of the racemic oxathiolane mixture and 25 mmol of (S)-BINOL in 100 mL of Methanol.

  • Thermal Equilibration: Heat the mixture to 55–60 °C under continuous stirring until a clear, homogeneous solution is achieved.

    • Causality: Complete dissolution is critical to prevent kinetic trapping of the undesired (+)-enantiomer within the crystal lattice.

  • Controlled Cooling (Co-Crystallization): Reduce the temperature linearly to 20 °C over a period of 4 hours.

    • Validation Checkpoint 1: As the temperature drops below 40 °C, selective precipitation of the 1:1 (S)-BINOL/cis-(-)-oxathiolane co-crystal should initiate. Rapid precipitation indicates supercooling, which can trap impurities. If this occurs, reheat to 60 °C and cool at a slower rate.

  • Harvesting: Filter the crystalline solid and wash with minimal cold methanol (10 mL).

  • Dissociation: Treat the co-crystal with dilute aqueous hydrochloric acid (pH 2-3) and extract with ethyl acetate. The (S)-BINOL partitions into the organic layer, while the enantiomerically pure (-)-oxathiolane remains in the aqueous layer.

    • Validation Checkpoint 2: Neutralize the aqueous layer and analyze via polarimetry. The specific rotation should match the reference standard for the pure (-)-enantiomer (>99.9% ee).

References

  • Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution Chemical Communications (RSC Publishing), 2013. URL:[Link]

  • A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)] Organic Process Research & Development (ACS Publications), 2009. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of (5-Methoxy-1,3-oxathiolan-2-yl)methanol

As a critical chiral intermediate in the synthesis of antiretroviral active pharmaceutical ingredients (APIs) like Lamivudine (3TC) and Emtricitabine (FTC)[1], (5-Methoxy-1,3-oxathiolan-2-yl)methanol requires stringent h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral intermediate in the synthesis of antiretroviral active pharmaceutical ingredients (APIs) like Lamivudine (3TC) and Emtricitabine (FTC)[1], (5-Methoxy-1,3-oxathiolan-2-yl)methanol requires stringent handling and disposal protocols.

For process chemists and EHS (Environmental Health and Safety) professionals, the primary logistical challenge of this compound lies in its 1,3-oxathiolane ring. Improper disposal of this sulfur-containing heterocycle can lead to the generation of toxic sulfur oxides (SOx), severe equipment corrosion, and aquatic toxicity. This guide provides a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound, ensuring compliance with EPA 40 CFR Part 261 guidelines[2].

Part 1: Physicochemical & Hazard Risk Profile

Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. The table below summarizes the critical data driving our disposal methodology.

Property / HazardData SpecificationOperational Implication
Chemical Formula C5H10O3SContains a thioether linkage; requires SOx management during thermal destruction.
Molecular Weight 150.20 g/mol Relatively low molecular weight; can volatilize if mixed with high-vapor-pressure solvents.
Solubility Soluble in Chloroform, DCM, DMSOWaste streams will likely be mixed with halogenated or polar aprotic solvents, requiring segregated waste streams.
Aquatic Toxicity Water Hazard Class 1Strictly prohibited from entering municipal drains or groundwater [2][3].
Target Organ Toxicity Category 2 (Repeated Exposure)Mandates the use of localized exhaust ventilation and P95/P99 respirators during spill cleanup[2].
Part 2: Primary Disposal Workflow — Thermal Oxidation & Scrubbing

Because (5-Methoxy-1,3-oxathiolan-2-yl)methanol contains sulfur, it cannot be disposed of in standard municipal incinerators or allowed to evaporate. The only scientifically sound and regulatory-compliant method for bulk disposal is high-temperature thermal oxidation coupled with alkaline scrubbing [2].

The Mechanistic Causality

When the 1,3-oxathiolane ring is subjected to temperatures exceeding 1000°C, the thioether linkage oxidizes, producing sulfur dioxide (SO 2​ ) and sulfur trioxide (SO 3​ ). If released into the atmosphere, these gases react with moisture to form highly corrosive sulfurous and sulfuric acids. To prevent this, the combustion exhaust must be routed through a wet scrubber containing a strong base (e.g., NaOH), which forces a stoichiometric neutralization:

  • SO 2​

    • 2NaOH Na 2​ SO 3​
    • H 2​ O
  • SO 3​

    • 2NaOH Na 2​ SO 4​
    • H 2​ O
Step-by-Step Incineration Protocol
  • Waste Segregation: Collect the compound and its associated solvent waste in highly durable, PTFE-lined or HDPE containers. Do not mix with strong oxidizing agents prior to incineration to prevent premature, uncontrolled exothermic reactions.

  • Atomization & Injection: Pump the liquid waste stream into the combustion chamber of a chemical incinerator equipped with an afterburner.

  • Thermal Destruction: Maintain the primary combustion chamber at >1000°C to ensure complete cleavage of the oxathiolane ring and prevent the formation of toxic organic byproducts.

  • Alkaline Scrubbing: Route the exhaust gases through a counter-current wet scrubber utilizing a 5-10% Sodium Hydroxide (NaOH) solution.

  • Self-Validating Checkpoint: Continuously monitor the pH of the scrubber effluent. A pH drop below 7.5 indicates alkaline depletion and impending SOx breakthrough. The system must automatically dose additional NaOH to maintain a pH between 8.0 and 9.0, validating the complete neutralization of the sulfur oxides.

G Waste Oxathiolane Waste (C5H10O3S) Incinerator Thermal Oxidation (>1000°C) Waste->Incinerator Injection Gas Combustion Gases (SO2, SO3, CO2) Incinerator->Gas Oxidation Scrubber Alkaline Scrubber (NaOH / H2O) Gas->Scrubber Exhaust Routing Effluent Safe Effluent (Na2SO4 + H2O) Scrubber->Effluent Neutralization

Thermal degradation and alkaline scrubbing pathway for oxathiolane waste.

Part 3: Laboratory-Scale Spill Response & Decontamination

In the event of a localized spill during API synthesis, rapid containment is necessary to prevent environmental discharge and personnel exposure[3].

The Mechanistic Causality

Organic sulfur compounds can occasionally undergo exothermic degradation or retain flammability if mixed with residual reaction solvents (like DCM or Chloroform). Therefore, combustible absorbents (like sawdust) must never be used . Only inert, non-reactive silicates (like vermiculite or sand) should be deployed to physically trap the liquid without introducing a secondary fire hazard.

Step-by-Step Spill Response Protocol
  • Isolation & PPE: Immediately evacuate non-essential personnel. Responders must don chemical impermeable gloves (nitrile or butyl rubber), tightly fitting safety goggles, and a full-face respirator (Type OV/AG/P99)[2][3].

  • Inert Containment: Surround and cover the spill with inert absorbents (vermiculite or dry sand) to prevent the chemical from entering laboratory drains or floor seams[2][3].

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into an airtight, clearly labeled hazardous waste container[2][3].

  • Surface Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water[4]. Do not allow the wash water to enter the municipal drain; it must be absorbed and treated as hazardous waste.

  • Self-Validating Checkpoint: To validate that the area is fully decontaminated, swab the spill zone and perform a rapid TLC (Thin-Layer Chromatography) or UV check (if the compound is mixed with UV-active intermediates). The protocol is only complete when the swab yields a negative detection result, ensuring zero residual chemical remains before PPE is removed.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Contain Spill (Inert Vermiculite/Sand) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Wash Decontaminate Area (Soap & Water) Collect->Wash Dispose Solid Hazardous Waste (EPA 40 CFR Part 261) Collect->Dispose Direct transfer Wash->Dispose

Emergency spill response and containment workflow for oxathiolane derivatives.

References
  • TCI America - Spectrum Chemical. (2018). Safety Data Sheet: Lamivudine (Product Code: L0217). Retrieved from2

  • Key Organics. (2017). Safety Data Sheet: 1,3-oxathiolan-2-yl derivatives. Retrieved from 4

  • Echemi. Ethanone, 1-(2-methyl-1,3-oxathiolan-2-yl)- (9CI) Safety Data Sheets. Retrieved from3

  • AS-1. (S)-(5-Methoxy-1,3-oxathiolan-2-yl)methanol Product Information. Retrieved from 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.